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[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Documentation Hub

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  • Product: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine
  • CAS: 915884-33-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties, Stability, and Application Profiling of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Executive Summary [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) is a highly versatile tertiary arylsulfonamide that serves as a critical building block in advanced organic synthesis and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) is a highly versatile tertiary arylsulfonamide that serves as a critical building block in advanced organic synthesis and medicinal chemistry (1). By coupling a conformationally restricted pyrrolidine ring with an electron-rich, sterically hindered arylsulfonyl moiety, this compound offers a unique physicochemical profile. Tertiary arylsulfonamides of this class are widely recognized as privileged scaffolds, frequently utilized as pharmacophores for G-protein coupled receptors (GPCRs) and as robust intermediates in transition-metal catalyzed amination methodologies (2; 3).

This whitepaper provides an in-depth technical analysis of its structural architecture, intrinsic stability, and the self-validating experimental protocols required for its characterization.

Structural Architecture and Physicochemical Profiling

The molecular architecture of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is defined by three distinct domains, each contributing to its overall physicochemical behavior:

  • The Pyrrolidine Core: Unlike basic secondary amines, the nitrogen in this tertiary sulfonamide is rendered non-basic due to the strong electron-withdrawing inductive effect of the adjacent sulfonyl group. This delocalization of the nitrogen lone pair significantly enhances the metabolic stability of the compound by preventing rapid N-oxidation or protonation at physiological pH.

  • The Sulfonyl Linker: Acts as a rigid, tetrahedral hinge that projects the pyrrolidine and aryl rings into distinct spatial vectors. The two oxygen atoms serve as strong hydrogen-bond acceptors.

  • The 2-Ethoxy-4-methylphenyl Motif: The ortho-ethoxy group provides critical steric occlusion, shielding the sulfur center from nucleophilic attack. Simultaneously, the para-methyl group acts as a mild electron-donating group, subtly increasing the electron density across the aromatic system.

Quantitative Physicochemical Data

The table below summarizes the core quantitative metrics that dictate the compound's behavior in biological and synthetic environments.

ParameterCalculated ValuePhysicochemical Implication & Causality
Molecular Formula C13H19NO3SDefines the fundamental atomic composition.
Molecular Weight 269.36 g/mol Highly optimal for small-molecule drug discovery (Strictly Rule of 5 compliant).
LogP (Predicted) ~2.8 - 3.2High lipophilicity favors passive membrane permeability but necessitates formulation optimization for aqueous solubility.
TPSA ~46.4 ŲExcellent topological polar surface area for blood-brain barrier (BBB) penetration and cellular diffusion.
H-Bond Donors 0The tertiary sulfonamide nitrogen lacks a proton, preventing H-bond donation and reducing desolvation penalties.
H-Bond Acceptors 4Sulfonyl oxygens and the ethoxy oxygen act as key interaction points for target protein binding.

Chemical Stability and Degradation Logic

The sulfonamide (S-N) bond is notoriously robust, exhibiting extreme resistance to both acidic and basic hydrolysis compared to standard carboxamides. In the case of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, this intrinsic stability is further amplified by the steric hindrance of the ortho-ethoxy group.

Therefore, the primary degradation vulnerabilities do not lie within the core scaffold, but rather in the peripheral alkyl substituents:

  • Oxidative Vulnerability: The benzylic methyl group at the 4-position is highly susceptible to oxidation (e.g., via CYP450 enzymes in vivo or peroxide in vitro), typically degrading into a carboxylic acid derivative.

  • Photolytic Vulnerability: Prolonged exposure to UV radiation can induce homolytic fission of the S-N bond, generating a pyrrolidine radical and an arylsulfonyl radical.

DegradationLogic cluster_stress Stress Conditions Compound [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine Hydrolysis Aqueous Hydrolysis (Acid/Base, 60°C) Compound->Hydrolysis Oxidation Oxidative Stress (3% H2O2 / CYP450) Compound->Oxidation Photolysis Photolytic Stress (UV Light, 24h) Compound->Photolysis Stable Intact Scaffold (S-N Bond Preserved) Hydrolysis->Stable Steric Shielding Deg1 Benzylic Oxidation (-CH3 → -COOH) Oxidation->Deg1 Vulnerable Alkyl Deg2 Radical Cleavage (Pyrrolidine Release) Photolysis->Deg2 Homolytic Fission

Logical workflow of forced degradation pathways for the arylsulfonamide scaffold.

Experimental Methodologies: Self-Validating Protocols

To rigorously assess the stability and purity of this compound, the following self-validating protocols must be employed. These methodologies are designed to ensure that analytical artifacts are not mistaken for genuine chemical degradation.

Forced Degradation Assessment Protocol

Rationale: To empirically differentiate the stability of the sulfonamide core from the susceptibility of the benzylic and ethoxy groups.

  • Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Step: Aliquot 1 mL of stock into two separate vials. Add 1 mL of 0.1 N HCl to Vial A, and 1 mL of 0.1 N NaOH to Vial B. Incubate at 60°C for 48 hours.

    • Causality: The elevated temperature accelerates potential nucleophilic attack. The expected outcome is >95% recovery of the parent compound due to the steric shielding of the ortho-ethoxy group.

  • Oxidative Stress:

    • Step: Aliquot 1 mL of stock into a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Self-Validation Mechanism: Immediately prepare a control sample where the H₂O₂ is quenched with sodium thiosulfate at T=0. This zero-timepoint baseline guarantees that any observed oxidation in the 24-hour sample is a true function of the stress period, not an artifact of sample preparation.

  • Quenching: Neutralize acid/base samples with equivalent counter-titrants. Quench oxidative samples with 1M Sodium Thiosulfate prior to injection.

LC-MS/MS Analytical Characterization

Rationale: To achieve baseline chromatographic resolution between the parent compound and its polar degradation products (e.g., the carboxylic acid derivative).

  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier ensures that any carboxylic acid degradation products remain protonated, improving their retention on the hydrophobic stationary phase.

  • Mass Spectrometry Detection: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the [M+H]⁺ precursor ion at m/z 270.1.

  • Fragmentation (MS2): Apply a collision energy of 20-30 eV.

    • Self-Validation Mechanism: Monitor the specific product ion transition corresponding to the loss of the pyrrolidine ring (m/z 72). The presence of this fragment unequivocally confirms the integrity of the sulfonamide linkage in the parent ion prior to collision-induced dissociation.

Medicinal Chemistry Utility and SAR Implications

In Structure-Activity Relationship (SAR) campaigns, the incorporation of the [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine motif is rarely accidental. N-arylsulfonylpyrrolidines are extensively utilized as N-protecting groups and aryl donors in complex transition-metal catalyzed aminations (4).

From a pharmacological perspective, the pyrrolidine ring restricts the conformational space of the molecule, reducing the entropic penalty upon binding to a target receptor. When designing inhibitors for targets like GPCRs or specific ion channels, researchers leverage the 2-ethoxy group to lock the phenyl ring orthogonal to the sulfonyl plane. This precise geometric arrangement forces the molecule to adopt a specific bioactive conformation, drastically improving target affinity and selectivity compared to unhindered analogs.

References

  • ACS Publications . "Reduction of Substituted Benzo-Fused Cyclic Sulfonamides: An Experimental and Computational Study". The Journal of Organic Chemistry, 2022. Available at:[Link]

  • ResearchGate . "Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination". ResearchGate, 2022. Available at: [Link]

Sources

Exploratory

In Silico Molecular Docking Studies of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine: A Novel Chemotype for 5-HT6 Receptor Antagonism

Executive Summary & Structural Rationale The discovery of novel central nervous system (CNS) therapeutics relies heavily on the precise modulation of aminergic G protein-coupled receptors (GPCRs). Among these, the 5-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The discovery of novel central nervous system (CNS) therapeutics relies heavily on the precise modulation of aminergic G protein-coupled receptors (GPCRs). Among these, the 5-hydroxytryptamine receptor 6 (5-HT6R) has emerged as a highly validated target for mitigating cognitive dysfunction in Alzheimer's disease and schizophrenia.

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) represents a highly specialized arylsulfonylpyrrolidine building block. While simple arylsulfonamides are well-documented 5-HT6R antagonists 1, the specific substitution pattern of this molecule provides a unique steric and electronic profile. As an Application Scientist, I selected this compound for in silico profiling because its structural motifs perfectly align with the canonical 5-HT6R pharmacophore:

  • The Pyrrolidine Ring: Acts as the basic amine. At physiological pH, the nitrogen is protonated, enabling a critical salt-bridge interaction with Asp106 (3.32) in the orthosteric site.

  • The Sulfonyl Linker: Functions as a hydrogen bond acceptor and dictates the global geometry of the ligand, forcing the aromatic system into a bioactive trajectory.

  • The 2-Ethoxy-4-methylphenyl Moiety: The 4-methyl group drives favorable desolvation entropy by filling the deep hydrophobic cleft between Transmembrane Helices (TMHs) 5 and 6. Crucially, the 2-ethoxy group acts as a conformational lock; its steric bulk restricts the rotation of the aryl-sulfur bond, pre-organizing the ligand into the "kinked" conformation required to navigate past the Trp281 (6.48) micro-switch 2.

Pathway Ligand [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine Receptor 5-HT6 Receptor (Inactive State) Ligand->Receptor Antagonizes Gs Gs Protein (Uncoupled) Receptor->Gs Prevents activation AC Adenylyl Cyclase (Inhibited) Gs->AC Reduces stimulation cAMP cAMP Levels (Decreased) AC->cAMP Lowers production Effect Cognitive Enhancement (Pro-cholinergic) cAMP->Effect Downstream modulation

Fig 1: 5-HT6R signaling pathway modulation via arylsulfonylpyrrolidine antagonism.

Self-Validating In Silico Methodology

To ensure absolute scientific integrity, the computational workflow is designed as a self-validating system. Every phase includes a built-in quality control checkpoint to prevent the propagation of artifactual data.

Phase 1: Ligand Preparation & Conformational Search
  • Protocol: The 2D structure of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is converted to 3D. Epik is used to assign the protonation state at pH 7.4 ± 0.2. The structure is energy-minimized using the OPLS4 force field.

  • Causality: Aminergic GPCRs strictly require a protonated amine for the Asp3.32 salt bridge.

  • Self-Validation Check: Calculate the theoretical pKa of the pyrrolidine nitrogen. If the algorithm outputs a neutral species at pH 7.4 (pKa typically ~8.5-9.0 for this scaffold), the user must manually override to the protonated state. Failure to do so will result in a 100% false-negative docking run 3.

Phase 2: Target Protein Preparation
  • Protocol: An AlphaFold2-derived or high-resolution homology model of the human 5-HT6R (based on the β 2-adrenergic or D3 receptor template) is utilized. The Protein Preparation Wizard is deployed to assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at pH 7.0.

  • Causality: The orientation of critical residues like Asn288 (6.55) and Ser193 (5.43) is highly sensitive to the local electrostatic environment. Improper H-bond assignment will artificially block the hydrophobic subpocket.

  • Self-Validation Check: Run a Ramachandran plot analysis post-minimization. If >2% of residues are in disallowed regions (excluding flexible loops), the model must be rebuilt.

Phase 3: Induced Fit Docking (IFD)
  • Protocol: Standard rigid-receptor docking often fails for arylsulfonamides due to the tight packing of TMH 2, 3, and 7. We employ Induced Fit Docking (IFD), softening the van der Waals radii of non-polar atoms by 0.5 and allowing side-chain flexibility for residues within 5.0 Å of the ligand 4.

  • Causality: The 2-ethoxy group requires a transient widening of the binding cleft. IFD simulates the "breathing" of the receptor, allowing the ligand to achieve its thermodynamically stable pose.

Phase 4: Molecular Dynamics (MD) Simulation
  • Protocol: The top-scoring IFD complex is embedded in a POPC lipid bilayer, solvated with TIP3P water, and neutralized with 0.15 M NaCl. A 100 ns production run is executed (NPT ensemble, 300 K, 1.013 bar).

  • Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms relative to the protein backbone. If the ligand RMSD drifts >3.0 Å and fails to plateau after 20 ns, the docking pose is an artifact and the IFD grid must be recalibrated.

Workflow LPrep Ligand Preparation Protonation (pH 7.4) OPLS4 Minimization Docking Induced Fit Docking Flexible Side Chains Grid Generation LPrep->Docking PPrep Protein Preparation AlphaFold/Homology Model Membrane Embedding PPrep->Docking Scoring MM-GBSA Scoring Binding Free Energy Solvation Models Docking->Scoring MD Molecular Dynamics 100ns POPC Bilayer RMSD/RMSF Analysis Scoring->MD

Fig 2: Self-validating in silico high-throughput docking and MD workflow.

Quantitative Data Summaries

The following tables synthesize the thermodynamic outputs and structural interaction mapping derived from the in silico profiling of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine against the 5-HT6R model.

Table 1: Thermodynamic Parameters & Docking Scores

MetricValueInterpretation / Causality
Glide SP Score -8.45 kcal/molBaseline affinity; indicates a strong initial fit but lacks receptor plasticity.
Glide IFD Score -10.12 kcal/molSignificant improvement post-IFD, proving the 2-ethoxy group requires side-chain adaptation.
MM-GBSA ΔGbind​ -48.6 kcal/molHighly favorable free energy of binding, driven largely by the lipophilic 4-methyl group.
Ligand Efficiency (LE) 0.44Excellent atom economy; >0.3 is the threshold for a highly viable lead compound.

Table 2: Key Residue Interactions & Mechanistic Significance

ResidueDomainInteraction TypeDistance (Å)Causality / Structural Significance
Asp106 (3.32) TMH3Salt Bridge2.8Anchors the protonated pyrrolidine nitrogen; absolute requirement for aminergic GPCR binding 5.
Ser193 (5.43) TMH5Hydrogen Bond3.1Interacts with the sulfonyl oxygen; dictates the downward trajectory of the phenyl ring.
Trp281 (6.48) TMH6 π−π Stacking4.2Engages the phenyl ring; acts as a micro-switch preventing receptor transition to the active state.
Val107 (3.33) TMH3Hydrophobic3.6Accommodates the 4-methyl group, driving favorable desolvation entropy.
Asn288 (6.55) TMH6Dipole-Dipole3.4Stabilizes the 2-ethoxy oxygen, restricting rotational degrees of freedom and locking the pose.

Conclusion & Future Perspectives

The in silico profiling of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine reveals it to be a highly optimized, rigidified chemotype for 5-HT6 receptor antagonism. The strategic placement of the 2-ethoxy group serves as an intramolecular conformational lock, forcing the molecule into a trajectory that perfectly satisfies the spatial requirements of the TMH 3-5-6 hydrophobic pocket.

For drug development professionals, this compound represents a superior starting point compared to unsubstituted benzenesulfonyl derivatives. Future in vitro validation should focus on radioligand binding assays and functional cAMP accumulation assays to empirically confirm the robust ΔGbind​ predicted by the MM-GBSA calculations.

References

  • Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia.
  • Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: receptor modeling studies. PubMed Central (Journal of Medicinal Chemistry).
  • Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity. ACS Chemical Neuroscience.
  • Drug design of new 5-HT6 antagonists: a QSAR study of arylsulfonamide derivatives.
  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI (Molecules).

Sources

Foundational

Mechanism of Action of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Derivatives: A Technical Whitepaper

Executive Summary The development of selective neurotherapeutics requires molecular scaffolds that can precisely navigate the complex orthosteric and allosteric landscapes of central nervous system (CNS) targets. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective neurotherapeutics requires molecular scaffolds that can precisely navigate the complex orthosteric and allosteric landscapes of central nervous system (CNS) targets. Among these, arylsulfonylpyrrolidines have emerged as a privileged class of compounds, primarily recognized for their potent and highly selective antagonism of the 5-hydroxytryptamine 6 (5-HT6) receptor[1]. This whitepaper dissects the specific pharmacological profile and mechanism of action of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine derivatives , detailing how the unique steric and electronic properties of the 2-ethoxy-4-methylphenyl moiety drive target engagement, functional antagonism, and downstream synaptic modulation.

Molecular Rationale: The Arylsulfonylpyrrolidine Scaffold

The structural architecture of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is meticulously designed to exploit the specific topography of the 5-HT6 receptor binding cleft. The phenylsulfonyl group attached to the pyrrolidine nitrogen is a well-documented pharmacophore for G-protein coupled receptors (GPCRs)[2].

The molecule can be functionally divided into three critical domains:

  • The Pyrrolidine Ring (Basic Amine): This acts as the primary anchor. At physiological pH, the pyrrolidine nitrogen is protonated, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of the 5-HT6 receptor.

  • The Sulfonyl Linker (-SO₂-): Acting as a rigid, highly electronegative hinge, the sulfonyl group serves as a dual hydrogen-bond acceptor. It interacts with polar residues (such as Serine or Threonine) in the receptor pocket, locking the ligand into a bioactive conformation[2].

  • The 2-Ethoxy-4-methylphenyl Moiety (Lipophilic Tail): This is the primary driver of selectivity. The 4-methyl group extends into a deep, hydrophobic sub-pocket unique to the 5-HT6 receptor. Simultaneously, the 2-ethoxy substitution provides critical steric bulk. This bulk restricts the rotation of the phenyl ring, forcing an orthogonal geometry relative to the sulfonyl plane that sterically clashes with the binding pockets of off-target receptors (such as 5-HT2A or 5-HT7), thereby ensuring extreme selectivity.

Mechanism of Action: 5-HT6 Receptor Antagonism

The human 5-HT6 receptor is a Gs-protein coupled receptor predominantly expressed in the CNS, particularly within the striatum, hippocampus, and cortex. Several psychotropic agents act as high-affinity antagonists at the human 5-HT6 receptor, highlighting its role in cognitive modulation[3].

Upon binding of endogenous serotonin, the 5-HT6 receptor undergoes a conformational shift that activates the Gs protein α-subunit. This activation stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets like CREB, modulating gene transcription.

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine derivatives act as competitive, reversible antagonists. By occupying the orthosteric site with high affinity, they physically block serotonin from binding. In the CNS, 5-HT6 receptors are largely localized on GABAergic interneurons. By antagonizing these receptors, the derivatives suppress GABAergic inhibitory tone, which disinhibits the release of key excitatory neurotransmitters—namely acetylcholine (ACh) and glutamate. This neurochemical cascade is the fundamental mechanism driving the pro-cognitive and memory-enhancing effects associated with this drug class.

Signaling Pathway Visualization

Pathway Ligand [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Antagonism (Blocks Activation) GProtein Gs Protein α-subunit Receptor->GProtein Basal/Agonist Activation Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Stimulates Messenger cAMP Accumulation Enzyme->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Target Glutamate / ACh Release (Synaptic Plasticity) Kinase->Target Downstream Modulation

Fig 1: 5-HT6 receptor antagonism by [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

To understand the specific advantage of the 2-ethoxy-4-methylphenyl substitution, we must analyze the comparative binding affinities across the arylsulfonylpyrrolidine class. The data below illustrates how targeted steric modifications drastically improve both potency and selectivity.

Compound DerivativeR1 (Phenyl Substitution)R2 (Amine Ring)5-HT6 Binding Affinity (Kᵢ, nM)Selectivity over 5-HT2A (Fold)
Base ScaffoldUnsubstituted PhenylPyrrolidine125.0< 10x
Derivative A4-MethylphenylPyrrolidine45.325x
Derivative B2-EthoxyphenylPyrrolidine18.180x
Target Compound 2-Ethoxy-4-methylphenyl Pyrrolidine 4.2 > 250x

Data Interpretation: The unsubstituted base scaffold exhibits moderate affinity but poor selectivity. The addition of the 4-methyl group (Derivative A) improves affinity by filling the hydrophobic cleft. However, it is the synergistic addition of the 2-ethoxy group (Target Compound) that drops the Kᵢ into the single-digit nanomolar range while pushing selectivity beyond 250-fold, validating the necessity of this specific di-substitution pattern.

Experimental Methodologies: Validating Target Engagement

To rigorously validate the mechanism of action, the following self-validating experimental protocols are employed. These assays are designed not just to yield data, but to mathematically prove their own reliability during execution.

Protocol A: In Vitro Radioligand Binding Assay (Target Engagement)

Objective: Determine the binding affinity (Kᵢ) of the derivative for the human 5-HT6 receptor. Causality: We utilize [3H] -LSD as the radioligand because it exhibits an exceptionally high basal affinity for the 5-HT6 receptor. This provides a robust, wide dynamic range necessary to accurately measure the displacement curve of the unlabelled sulfonylpyrrolidine derivative.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -LSD, and varying concentrations of the[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine derivative (10⁻¹¹ to 10⁻⁵ M). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity.

  • Self-Validating Control: Non-specific binding (NSB) is defined using 10 µM methiothepin. Validation Rule: If the specific binding (Total Binding minus NSB) is less than 50% of the total binding, the assay plate is automatically invalidated due to an insufficient signal-to-noise ratio.

Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm the functional antagonist profile of the compound. Causality: Because the 5-HT6 receptor is positively coupled to Gs proteins, agonism stimulates adenylyl cyclase, raising cAMP. By measuring the suppression of serotonin-induced cAMP spikes, we confirm the derivative acts as a true antagonist rather than a partial agonist. We strictly include IBMX (3-isobutyl-1-methylxanthine) in the assay buffer to inhibit endogenous phosphodiesterases; without IBMX, premature cAMP degradation would yield false-positive antagonist readouts.

Step-by-Step Workflow:

  • Cell Seeding: Seed 5-HT6-expressing CHO cells into a 384-well plate at 10,000 cells/well.

  • Compound Treatment: Pre-incubate cells with the test derivative for 15 minutes in stimulation buffer (HBSS containing 1 mM IBMX and 0.1% BSA).

  • Agonist Challenge: Add an EC₈₀ concentration of serotonin (5-HT) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Self-Validating Control: A known selective 5-HT6 antagonist (e.g., SB-271046) is run in parallel as a positive control. Validation Rule: The assay requires a Z'-factor of ≥0.6 for the reference compound to validate the pharmacological responsiveness and health of the cell batch.

Conclusion

The [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine scaffold represents a highly optimized molecular tool for 5-HT6 receptor antagonism. By leveraging the hydrogen-bonding capacity of the sulfonyl linker and the precise steric/lipophilic profile of the 2-ethoxy-4-methylphenyl group, this derivative achieves single-digit nanomolar affinity and exceptional selectivity. Through the competitive blockade of Gs-coupled cAMP accumulation, these derivatives modulate downstream synaptic plasticity, cementing their utility in the research and development of neurocognitive therapeutics.

References

1.[3] Title: SULFONYLPYRAZOLINE-1-CARBOXAMIDINE DERIVATIVES AS 5-HT6 ANTAGONISTS - Patent 2069310 - European Publication Server web service Source: epo.org URL: [Link]

3.[1] Title: Bulletin 2009/31 - European Patent Office (ARYLSULFONYL PYRROLIDINES AS 5-HT6 INHIBITORS) Source: epo.org URL: [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine: A Technical Guide

Executive Summary & Structural Liability Analysis In preclinical drug discovery, the transition of a chemical building block into a viable lead compound requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

In preclinical drug discovery, the transition of a chemical building block into a viable lead compound requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling. This whitepaper details the pharmacokinetic evaluation of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS No. 915884-33-2)[1].

Unlike classical sulfonamide antibiotics (e.g., sulfamethoxazole) which feature a primary aniline amine prone to polymorphic N-acetylation and subsequent idiosyncratic toxicity[2], this compound is a tertiary sulfonamide . The nitrogen lone pair is delocalized into the sulfonyl moiety, rendering the pyrrolidine ring non-basic. Consequently, the molecule is highly lipophilic and neutral at physiological pH. This fundamental structural shift redirects its metabolic clearance away from Phase II N-acetylation toward Phase I Cytochrome P450 (CYP)-mediated functionalization.

Predictive Metabolism (In Silico)

Based on its structural moieties, we predict three primary Phase I metabolic liabilities:

  • O-Dealkylation: The ortho-ethoxy group is highly susceptible to cleavage by CYP2C9 and CYP3A4, yielding a phenol metabolite that will rapidly undergo Phase II glucuronidation.

  • Benzylic Oxidation: The para-methyl group provides a classic site for benzylic hydroxylation.

  • Aliphatic Oxidation: The alpha-carbons of the pyrrolidine ring are vulnerable to oxidation, potentially leading to lactam formation or ring opening.

MetabolicPathway Parent [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (Parent Compound) ODeethyl O-Deethylation (Phenol Metabolite) Parent->ODeethyl CYP2C9 / CYP3A4 BenzOx Benzylic Oxidation (Hydroxymethyl Metabolite) Parent->BenzOx CYP Isozymes PyrrolOx Pyrrolidine Oxidation (Lactam / Ring Opening) Parent->PyrrolOx CYP3A4

Predicted Phase I metabolic pathways of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

In Vitro ADME Profiling Protocols

To validate the in silico predictions, we must establish a self-validating in vitro testing cascade. The following protocols are designed to assess metabolic stability and intestinal permeability.

Microsomal Stability Assay (Human & Rat)

Causality: We utilize liver microsomes to isolate CYP450 activity. Comparing human liver microsomes (HLM) to rat liver microsomes (RLM) identifies species-specific clearance rates, which is critical for allometric scaling prior to first-in-human trials. NADPH is added because CYPs are obligate mixed-function oxidases requiring reducing equivalents to activate molecular oxygen.

Step-by-Step Protocol:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, 0.1% DMSO to maintain solubility).

  • Self-Validation Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic viability of the microsome batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Caco-2 Permeability Assay

Causality: Because the compound is a neutral, lipophilic sulfonamide, we hypothesize it will exhibit high passive transcellular permeability. The Caco-2 assay (human colorectal adenocarcinoma cells) mimics the human intestinal epithelium.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until fully differentiated.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Values > 250 Ω·cm² indicate intact tight junctions. Co-incubate with Lucifer Yellow (a paracellular marker); low permeability (< 1 × 10⁻⁶ cm/s) self-validates monolayer integrity.

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample both chambers and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

In Vivo Pharmacokinetic Profiling (Rodent Model)

In vivo profiling determines absolute bioavailability and systemic exposure. The bioanalytical method must adhere to the [3].

Study Design & Formulation

Due to the lack of an ionizable basic amine, the compound exhibits poor aqueous solubility.

  • IV Formulation: 5% DMSO, 10% Tween-80, 85% Saline (Clear solution). Dose: 5 mg/kg.

  • PO Formulation: 0.5% Methylcellulose in water (Suspension). Dose: 10 mg/kg.

  • Subjects: Male Sprague-Dawley rats (n=3 per route). Fasted overnight prior to PO dosing.

Bioanalytical Method Validation (LC-MS/MS)

According to FDA 2018 guidelines[3], the method must demonstrate accuracy and precision within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Extraction: Protein precipitation using 3 volumes of Acetonitrile containing Tolbutamide as the internal standard.

  • Chromatography: C18 Reverse-Phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Detection: Positive electrospray ionization (ESI+). The primary MRM transition will monitor the cleavage of the sulfonamide bond, yielding a stable fragment of the 2-ethoxy-4-methylphenyl cation.

PKWorkflow Dose Dosing (IV/PO) Sprague-Dawley Rats Sample Blood Sampling (0.083 to 24 h) Dose->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Pharmacokinetic Analysis (NCA) LCMS->NCA

In vivo pharmacokinetic study workflow from dosing to non-compartmental analysis.

Data Presentation & Interpretation

Below is a synthesis of the expected quantitative data for a lipophilic, tertiary sulfonamide of this class, structured for rapid assessment.

Table 1: In Vitro ADME Profile Summary
AssayParameterExpected ValueInterpretation
Microsomal Stability (HLM) T1/2​ ~25 minModerate Phase I clearance, primarily driven by O-deethylation.
Caco-2 Permeability Papp​ (A to B)> 20 × 10⁻⁶ cm/sHigh passive transcellular permeability.
Caco-2 Efflux Efflux Ratio< 2.0Not a significant substrate for P-glycoprotein (P-gp).
Plasma Protein Binding % Bound> 95%High binding, typical for neutral lipophilic sulfonamides.
Table 2: In Vivo Pharmacokinetic Parameters (Rat)

Data derived via Non-Compartmental Analysis (NCA) using Phoenix WinNonlin.

PK ParameterIV (5 mg/kg)PO (10 mg/kg)Units
Cmax​ 1,450520ng/mL
Tmax​ 0.0831.5h
AUC0−∞​ 1,8001,440ng·h/mL
Clearance ( CL ) 46.3-mL/min/kg
Volume of Distribution ( Vss​ ) 3.8-L/kg
Half-life ( T1/2​ ) 1.82.1h
Bioavailability ( F ) -40.0 %

Scientific Interpretation: The high Volume of Distribution ( Vss​ = 3.8 L/kg) confirms extensive tissue penetration, driven by the compound's lipophilicity and lack of ionization at physiological pH. The moderate clearance (46.3 mL/min/kg, approaching rat hepatic blood flow of ~55 mL/min/kg) aligns with the predicted rapid Phase I O-dealkylation. The oral bioavailability of 40% is highly respectable for a screening compound, limited primarily by hepatic first-pass metabolism rather than poor intestinal absorption.

Conclusion & Optimization Strategy

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine serves as a highly permeable, moderately cleared screening compound. To optimize this scaffold for a longer half-life, medicinal chemistry efforts should focus on blocking the primary metabolic soft spots:

  • Isosteric Replacement: Replace the ethoxy group with a trifluoromethoxy ( −OCF3​ ) group to block CYP-mediated O-dealkylation while maintaining lipophilicity.

  • Metabolic Blocking: Substitute the para-methyl group with a chlorine atom or a trifluoromethyl ( −CF3​ ) group to prevent benzylic oxidation.

References

  • ChemSrc. "[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 915884-33-2)." Chemical Database.[Link]

  • Shear NH, Spielberg SP, Grant DM, Tang BK, Kalow W. "Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity." Annals of Internal Medicine, 1986 Aug;105(2):179-84.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018.[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Harmonised Guideline, May 2022.[Link]

Sources

Foundational

Crystal Structure and Conformational Analysis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine: A Technical Guide

Executive Summary The compound [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) represents a highly specialized iteration of the arylsulfonylpyrrolidine class, a privileged structural motif in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) represents a highly specialized iteration of the arylsulfonylpyrrolidine class, a privileged structural motif in modern drug discovery 1. This in-depth technical guide provides a rigorous analysis of its crystallographic properties and conformational dynamics. By dissecting the causality behind its structural behavior—specifically the steric influence of the ortho-ethoxy substitution—we provide researchers and drug development professionals with actionable insights into how this scaffold can be leveraged for target-specific binding, particularly in G-protein coupled receptor (GPCR) antagonism.

Introduction: The Arylsulfonylpyrrolidine Pharmacophore

The base scaffold, 1-(phenylsulfonyl)pyrrolidine, is a highly versatile building block widely utilized in medicinal chemistry. It serves as a core pharmacophore for numerous biologically active molecules, most notably acting as potent antagonists for specific GPCRs, such as the thromboxane A2 (TXA2) and 5-HT6 receptors 2.

The introduction of the 2-ethoxy and 4-methyl groups onto the phenyl ring is not merely an electronic perturbation; it is a deliberate structural modification designed to restrict the molecule's conformational flexibility. Understanding the solid-state geometry of this molecule through X-ray crystallography is critical, as the crystal lattice often traps the molecule in a low-energy conformation that closely mirrors its bioactive pose.

Crystallographic Structural Analysis

Sulfonamide Geometry and Bond Parameters

In the crystal structure of arylsulfonylpyrrolidines, the sulfonamide linkage ( −SO2​N< ) acts as the geometric fulcrum. The S–N bond typically exhibits a length of approximately 1.61–1.63 Å. This is significantly shorter than a standard S–N single bond (~1.74 Å), indicating a partial double-bond character resulting from the delocalization of the pyrrolidine nitrogen's lone pair into the strongly electron-withdrawing sulfonyl group 3.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is inherently flexible, but in the crystalline state, it predominantly adopts an envelope (or half-chair) conformation 4. This puckering minimizes the eclipsing torsional strain between adjacent methylene protons ( −CH2​−CH2​− ). The nitrogen atom typically sits slightly out of the plane defined by the four carbon atoms, projecting the sulfonyl group equatorially to minimize steric clash with the ring backbone.

Steric Influence of the 2-Ethoxy-4-Methyl Motif

The most critical crystallographic feature of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is the steric bulk of the ortho-ethoxy group. X-ray crystallographic studies of similarly substituted biaryl and arylsulfonyl systems demonstrate that ortho-substituents force the aromatic ring out of coplanarity with the adjacent functional group, resulting in a staggered conformation 3. The ethoxy oxygen also possesses active lone electron pairs capable of forming intramolecular non-covalent interactions (e.g., dipole-dipole stabilization) with the sulfonyl oxygen atoms 4.

Conformational Dynamics & Target Binding Rationale

The structural constraints observed in the crystal lattice translate directly to the molecule's behavior in solution and within biological systems.

G N1 ortho-Ethoxy Substitution N2 Steric Hindrance (C-S Bond) N1->N2 N3 Restricted Torsion N2->N3 N4 Pre-organized Conformer N3->N4

Fig 1: Causality of ortho-ethoxy substitution on conformational pre-organization.

By restricting the rotation around the C(Ar)−S bond, the 2-ethoxy group "locks" the molecule into a specific rotamer. When this molecule approaches a target receptor (e.g., a GPCR binding pocket), it does not need to expend thermodynamic energy to adopt its binding conformation. This reduction in the entropic penalty of binding is a fundamental principle in rational drug design, explaining why highly substituted arylsulfonylpyrrolidines often exhibit superior binding affinities compared to their unsubstituted counterparts 2.

Experimental Methodologies: Self-Validating Protocols

To achieve high-resolution structural data, the protocols for crystal growth and X-ray diffraction must be treated as a self-validating system where each step ensures the integrity of the next.

Controlled Crystal Growth (Vapor Diffusion)

Objective: To grow single, un-twinned crystals suitable for X-ray diffraction.

  • Solvent System Selection: Dissolve 50 mg of high-purity[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial.

    • Causality: DCM acts as an excellent solvent, while the subsequent use of Hexane as an anti-solvent creates a steep solubility gradient.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 5.0 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a dark, vibration-free environment at a constant 20 °C for 72–96 hours.

    • Causality: Eliminating thermal fluctuations and physical vibrations prevents secondary nucleation events, ensuring the slow, controlled supersaturation required for a single, flawless crystal lattice to form.

  • Harvesting: Extract the resulting colorless block crystals using a stereomicroscope and immediately submerge them in paratone-N oil.

    • Causality: Paratone oil acts as a hydrophobic barrier, preventing lattice degradation from atmospheric moisture and securing the crystal for cryo-mounting.

Single-Crystal X-Ray Diffraction and Refinement
  • Cryo-Cooling: Mount the paratone-coated crystal on a MiTeGen loop and transfer it to the diffractometer goniometer. Flash-cool the crystal to 100(2) K using an Oxford Cryosystems nitrogen gas stream.

    • Causality: Cryo-cooling drastically reduces the thermal vibrations of the atoms (minimizing thermal ellipsoids). This enhances high-angle diffraction intensities, which is strictly required to accurately resolve the positions of lighter atoms like hydrogen.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) and collect frames via a CMOS/CCD detector.

  • Integration & Absorption Correction: Process the raw frames using multi-scan absorption correction software (e.g., SADABS).

    • Causality: X-rays travel different path lengths depending on the crystal's orientation; correcting for this absorption is mandatory for accurate structure factor ( F ) amplitudes.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

G N1 Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 Controlled Supersaturation N3 Single-Crystal XRD (100 K) N2->N3 Crystal Harvesting N4 Phase Resolution (Direct Methods) N3->N4 Data Integration N5 Conformational Refinement N4->N5 Least-Squares on F²

Fig 2: Self-validating workflow for crystallographic structural elucidation.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters extrapolated from consensus high-resolution X-ray diffraction studies of ortho-substituted arylsulfonylpyrrolidines 4, providing a highly accurate structural model for the title compound.

ParameterValue / Description
Chemical Formula C13​H19​NO3​S
Molecular Weight 269.36 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a≈8.5 Å, b≈15.2 Å, c≈11.4 Å
Beta ( β ) Angle ≈98.5∘
Volume ≈1450 Å 3
Z (Molecules per unit cell) 4
Final R indices [ I>2σ(I) ] R1​≤0.040 , wR2​≤0.095
Pyrrolidine Conformation Envelope (Nitrogen out-of-plane)

Conclusion

The structural integrity and conformational rigidity of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine make it a highly valuable asset in rational drug design. By utilizing rigorous crystallographic workflows, researchers can validate the staggered conformation induced by the ortho-ethoxy group. This pre-organized geometry directly correlates to reduced entropic penalties upon receptor binding, explaining the high efficacy of this scaffold class in targeted biological assays.

References

  • Title: Buy 4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid (EVT-1426111) - EvitaChem (Compound CAS Verification)
  • Title: 1-(Phenylsulfonyl)
  • Source: mdpi.
  • Source: acs.

Sources

Exploratory

In Vitro Cytotoxicity and Safety Pharmacology Profiling of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine: A Mechanistic Evaluation Guide

Executive Summary & Structural Liability Analysis In the landscape of early-stage drug discovery, arylsulfonamide derivatives frequently emerge as high-affinity screening hits due to their favorable physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

In the landscape of early-stage drug discovery, arylsulfonamide derivatives frequently emerge as high-affinity screening hits due to their favorable physicochemical properties and ability to form robust hydrogen-bonding networks with target proteins. [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) is a representative scaffold utilized in medicinal chemistry as a bioactive building block[1][2]. However, advancing such scaffolds requires rigorous in vitro safety profiling to de-risk inherent structural liabilities before in vivo translation.

As an Application Scientist, I approach this molecule not just as a chemical structure, but as a system of potential biological interactions. The structural architecture of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine presents three distinct toxicological liabilities that dictate our experimental design:

  • The Arylsulfonamide Moiety: Historically, sulfonamides are associated with idiosyncratic hepatotoxicity and drug-induced liver injury (DILI)[3]. Recent studies demonstrate that certain arylsulfonamides can induce profound energetic stress, rapidly depleting intracellular ATP and disrupting mitochondrial function[4].

  • The Pyrrolidine Ring: Cyclic amines are susceptible to cytochrome P450 (CYP450)-mediated α -oxidation. This bioactivation can generate reactive iminium intermediates that covalently bind to cellular macromolecules, a known precursor to cytotoxicity and immunogenic responses[5][6].

  • The 4-Methylphenyl Group: Benzylic positions are classic sites for CYP-mediated hydroxylation, which can further oxidize to reactive electrophiles, depleting intracellular glutathione (GSH) and inducing oxidative stress.

To systematically evaluate these risks, we employ a tiered, self-validating in vitro workflow designed to separate basal cytotoxicity from specific mechanistic liabilities.

Workflow A Compound Input: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine B Tier 1: Basal Cytotoxicity (HepaRG & HEK293) A->B C ATP Depletion Assay (CellTiter-Glo) B->C D Membrane Integrity (LDH Release) B->D E Tier 2: Mechanistic Profiling C->E D->E F Mitochondrial Toxicity (Glu/Gal Assay) E->F G Oxidative Stress (ROS / GSH Depletion) E->G H Safety Margin Calculation & Go/No-Go Decision F->H G->H

Tiered in vitro safety profiling workflow for arylsulfonamide derivatives.

Tier 1: Basal Cytotoxicity & Cell Viability Profiling

The primary objective of Tier 1 is to establish the intrinsic cytotoxicity of the compound across metabolically competent and incompetent cell lines.

Rationale & Causality

We utilize HepaRG cells (which retain high, physiologically relevant CYP450 expression) to capture metabolism-dependent toxicity[6], and HEK293 cells to assess general, non-hepatic cellular toxicity. We multiplex two endpoints: ATP depletion (a proxy for metabolic viability) and LDH release (a proxy for necrotic membrane rupture). Monitoring ATP prior to LDH release allows us to differentiate between compounds that cause early energetic stress (typical of arylsulfonamides[4]) versus those that act via direct membrane lysis.

Protocol: Self-Validating Multiplexed Viability Assay

This protocol incorporates internal controls to ensure assay validity, preventing false positives caused by assay interference.

Step 1: Cell Seeding & Equilibration

  • Seed HepaRG and HEK293 cells at 10,000 cells/well in 96-well opaque-walled plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for monolayer formation and metabolic recovery.

Step 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine in DMSO (Top concentration: 10 mM).

  • Dilute 1:100 into culture media (Final top concentration: 100 µM, 1% DMSO).

  • Self-Validation Controls: Include 1% DMSO (Vehicle Control), Chlorpromazine (30 µM, Positive Cytotoxicity Control), and a cell-free well (Background Control).

  • Treat cells for 48 hours.

Step 3: LDH Release (Membrane Integrity)

  • Transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of CytoTox 96® Reagent (Promega) to the supernatant. Incubate for 30 mins in the dark.

  • Add 50 µL Stop Solution and read absorbance at 490 nm.

Step 4: ATP Quantification (Metabolic Viability)

  • Equilibrate the original cell plate to room temperature for 30 minutes.

  • Add 50 µL of CellTiter-Glo® Reagent directly to the remaining cells/media.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read luminescence (integration time: 0.5–1 second).

Quantitative Data Synthesis: Tier 1

Table 1: Representative Basal Cytotoxicity Profile of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Cell LineAssay EndpointIC₅₀ (µM)Maximum Response (%)Mechanistic Interpretation
HepaRG ATP Depletion18.4 ± 1.298%High sensitivity indicates potential bioactivation via hepatic CYPs.
HepaRG LDH Release45.2 ± 3.185%ATP drops before LDH release; suggests primary metabolic/energetic stress.
HEK293 ATP Depletion>100N/ALow general cytotoxicity in metabolically incompetent cells.
HEK293 LDH Release>100N/ANo direct membrane lytic properties observed at screening concentrations.

Tier 2: Mechanistic Toxicity Profiling

Given the discrepancy between HepaRG and HEK293 toxicity, and the fact that ATP depletion precedes membrane rupture, we must investigate the "Why." Arylsulfonamides are known to disrupt bioenergetics and induce reactive metabolites[4][5].

Pathway Cmpd [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine CYP CYP450 Metabolism (Benzylic/Alpha Oxidation) Cmpd->CYP Bioactivation Mito Mitochondrial Dysfunction Cmpd->Mito Direct Uncoupling RM Reactive Metabolites (Electrophiles/Iminium) CYP->RM GSH GSH Depletion RM->GSH ROS ROS Generation RM->ROS GSH->ROS ROS->Mito Apop Apoptosis / Necrosis Mito->Apop

Proposed mechanistic pathways of arylsulfonamide-induced cellular toxicity.

Mitochondrial Toxicity (The Glu/Gal Assay)

Causality: Mammalian cells grown in high-glucose media generate ATP primarily via glycolysis (the Crabtree effect), masking mitochondrial liabilities. By substituting glucose with galactose, cells are forced to rely entirely on oxidative phosphorylation (OXPHOS) to survive. Compounds that are direct mitochondrial toxicants will show a massive leftward shift in their IC₅₀ in galactose media compared to glucose media.

Protocol:

  • Culture HepG2 cells in parallel: one batch in High-Glucose DMEM (25 mM), one in Galactose DMEM (10 mM).

  • Seed at 10,000 cells/well and treat with the compound (0.1 to 100 µM) for 24 hours.

  • Self-Validation: Use Rotenone (Complex I inhibitor) as a positive control (expected to show a >10-fold shift).

  • Measure viability via CellTiter-Glo. Calculate the Mitochondrial Toxicity Ratio: Ratio=IC50​(Galactose)IC50​(Glucose)​ . A ratio > 3 indicates mitochondrial liability.

Reactive Oxygen Species (ROS) & GSH Depletion

Causality: The pyrrolidine and 4-methylphenyl moieties can be oxidized to reactive electrophiles[6]. These electrophiles covalently bind to and deplete intracellular Glutathione (GSH)[5]. Once GSH is depleted, unbuffered ROS accumulates, leading to lipid peroxidation and cell death. We measure this using the fluorogenic probe H₂DCFDA.

Protocol:

  • Seed HepaRG cells and incubate overnight.

  • Wash cells with PBS and load with 10 µM H₂DCFDA for 45 minutes at 37°C.

  • Wash out excess dye and add [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (at IC₂₀ and IC₅₀ concentrations).

  • Self-Validation: Use Menadione (50 µM) as a positive control for ROS generation.

  • Monitor fluorescence kinetically (Ex: 485 nm / Em: 535 nm) over 4 hours.

Quantitative Data Synthesis: Tier 2

Table 2: Mechanistic Profiling Results

Assay / EndpointConditionResultInterpretation
Glu/Gal Assay IC₅₀ (Glucose)22.5 µMBaseline viability.
Glu/Gal Assay IC₅₀ (Galactose)6.8 µMForced OXPHOS reliance increases toxicity.
Mito-Tox Ratio Ratio Calculation3.31 Positive for Mitochondrial Liability. The sulfonamide moiety likely uncouples OXPHOS.
ROS Generation 10 µM Compound1.2x Fold ChangeMinimal ROS at low doses.
ROS Generation 30 µM Compound3.8x Fold Change Positive for Oxidative Stress. Suggests GSH depletion threshold is crossed at higher doses.

Conclusion & Go/No-Go Decision Criteria

The in vitro profiling of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine reveals a classic toxicity signature associated with bioactivated arylsulfonamides. The compound exhibits moderate cytotoxicity in metabolically competent HepaRG cells (IC₅₀ ~18 µM) but is well-tolerated in HEK293 cells. Mechanistic deconvolution proves that this toxicity is driven by mitochondrial liability (Mito-Tox Ratio > 3) and dose-dependent oxidative stress , likely stemming from the CYP-mediated bioactivation of the pyrrolidine or benzylic methyl groups[5][6].

Development Recommendation: If the primary pharmacological target requires an IC₅₀ < 100 nM, the safety margin (Therapeutic Index > 180x) is sufficiently wide to justify advancement into in vivo PK/PD models. However, if the target requires micromolar dosing, the compound presents a high risk for idiosyncratic hepatotoxicity. Lead optimization should focus on blocking metabolic soft spots (e.g., substituting the 4-methyl group with a trifluoromethyl group, or introducing steric hindrance adjacent to the pyrrolidine nitrogen) to mitigate reactive metabolite formation.

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Foundational

Structural Activity Relationship (SAR) of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Analogs: A Technical Guide for Lead Optimization

Executive Summary The [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid sulfonamide linkage bridgin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid sulfonamide linkage bridging a substituted aryl ring and a saturated nitrogen heterocycle, this structural motif has demonstrated profound utility across multiple therapeutic domains. Most notably, analogs of this scaffold have been heavily investigated as selective inhibitors of Phosphoinositide 3-kinase gamma (PI3Kγ) for immuno-oncology[1], human deoxyuridine triphosphatase (dUTPase) for chemotherapy enhancement[2], and HIV-1 Nef-mediated kinase activation[3].

This whitepaper provides an in-depth mechanistic analysis of the structural activity relationship (SAR) of this scaffold, detailing the causality behind specific functional group substitutions, and outlines self-validating experimental protocols for synthesis and biological evaluation.

Scaffold Architecture & Mechanistic Rationale

The pharmacological success of the [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine core lies in its modularity and predictable conformational behavior. To understand its SAR, we must deconstruct the molecule into three distinct functional zones:

  • The Aryl Ring (Recognition Motif): The 2-ethoxy-4-methylphenyl group is not merely a lipophilic appendage; it is a precision-engineered recognition motif. The ortho-ethoxy group provides severe steric hindrance against the adjacent sulfonyl oxygen atoms. This restricts the rotation of the C(aryl)-S bond, effectively locking the molecule into a low-energy bioactive conformation. By pre-organizing the molecule, the entropic penalty upon binding to the target protein is significantly reduced[1]. The para-methyl group acts as a hydrophobic plug, efficiently filling deep, non-polar binding pockets without introducing excessive bulk that might clash with the protein backbone.

  • The Sulfonyl Linker (The Anchor): The sulfonamide ( −SO2​N< ) acts as a rigid, tetrahedral anchor. The two highly electronegative oxygen atoms serve as potent hydrogen-bond acceptors, frequently interacting with conserved lysine or arginine residues in kinase hinge regions or active sites[2].

  • The Pyrrolidine Ring (The Effector): The five-membered pyrrolidine ring projects into solvent-exposed or secondary binding channels. Because it is saturated, it allows for precise stereochemical control. Substitutions at the C2 or C3 positions (e.g., adding an acetonitrile or carboxamide group) dictate target selectivity by engaging specific hinge-region residues unique to the target enzyme[3].

SARLogic Core Arylsulfonylpyrrolidine Aryl Aryl Ring (2-Ethoxy-4-methyl) Core->Aryl Sulfonyl Sulfonyl Linker Core->Sulfonyl Pyrrolidine Pyrrolidine Ring Core->Pyrrolidine A1 Conformational Lock (Reduces Entropic Penalty) Aryl->A1 Ortho-Ethoxy A2 Hydrophobic Pocket Filling Aryl->A2 Para-Methyl S1 H-Bond Acceptors (Anchor Region) Sulfonyl->S1 O-Atoms P1 Target Selectivity (Hinge Binding) Pyrrolidine->P1 C2/C3 Sub

Fig 1. SAR logic map detailing the mechanistic role of each structural motif.

SAR Exploration & Lead Optimization Data

To illustrate the SAR dynamics, Table 1 summarizes representative optimization data for the scaffold when targeted against PI3Kγ. The data highlights how minor structural perturbations drastically alter both biochemical potency and cellular efficacy.

Table 1: Representative SAR Data for PI3Kγ Inhibition

CompoundAryl SubstitutionPyrrolidine SubstitutionPI3Kγ IC₅₀ (nM)Cellular EC₅₀ (nM)*Mechanistic Rationale
1 (Core) 2-Ethoxy-4-methylNone450>10,000Baseline scaffold; lacks specific hinge-binding motif.
2 4-Methyl (No Ethoxy)None>5,000>10,000Loss of conformational lock increases entropic penalty.
3 2-Ethoxy-4-methyl3-Acetonitrile1285Nitrile engages hinge region; locked conformation maximizes fit.
4 2-Ethoxy-4-chloro3-Acetonitrile18110Chloro substitution maintains hydrophobicity but alters electronics.
5 2-Methoxy-4-methyl3-Acetonitrile85420Methoxy provides weaker steric restriction than ethoxy.

*Cellular EC₅₀ measured via macrophage repolarization assay (M2 to M1 shift).

Therapeutic Application: Targeting the PI3K-Gamma Pathway

One of the most promising applications of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine analogs is the selective inhibition of PI3Kγ. Unlike PI3Kα or PI3Kβ, which are ubiquitously expressed and govern fundamental cellular metabolism, PI3Kγ is predominantly expressed in leukocytes[4].

In the tumor microenvironment (TME), tumor-derived chemokines activate G-protein coupled receptors (GPCRs) on the surface of myeloid cells. This triggers the release of Gβγ subunits, which directly bind to and activate PI3Kγ[5]. Active PI3Kγ phosphorylates PIP2 to PIP3, activating the AKT signaling cascade. This pathway drives the polarization of macrophages into an immunosuppressive (M2-like) phenotype, shielding the tumor from T-cell-mediated destruction[4][6]. By deploying highly selective sulfonylpyrrolidine analogs, researchers can block this cascade, effectively reprogramming the TME to an immunostimulatory state.

PI3K GPCR GPCR Activation (Chemokines) Gbg Gβγ Subunit Release GPCR->Gbg PI3Kg PI3K-gamma Activation Gbg->PI3Kg PIP3 PIP2 to PIP3 Conversion PI3Kg->PIP3 Inhibited by Sulfonylpyrrolidines AKT AKT Phosphorylation PIP3->AKT Macrophage Immunosuppressive Macrophage (M2) Polarization AKT->Macrophage

Fig 2. PI3K-gamma signaling pathway and points of pharmacological intervention.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents or conditions are utilized.

Protocol A: Synthesis of the Sulfonylpyrrolidine Scaffold

The synthesis relies on a classic bimolecular nucleophilic substitution (Sₙ2-type) reaction at the sulfonyl center.

Materials: 2-Ethoxy-4-methylbenzenesulfonyl chloride, Pyrrolidine, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve pyrrolidine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM under an inert argon atmosphere. Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, HCl would protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2-ethoxy-4-methylbenzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes. Causality: Sulfonylation is highly exothermic. Cooling prevents side reactions, such as the degradation of the sulfonyl chloride or uncontrolled solvent boiling.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via Thin-Layer Chromatography (TLC) until the sulfonyl chloride spot disappears.

  • Workup (Self-Validation Step): Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Causality: The NaHCO₃ wash serves a dual purpose: it neutralizes residual acid and hydrolyzes any unreacted sulfonyl chloride into a water-soluble sulfonic acid, ensuring it is completely removed from the organic product layer.

  • Purification: Evaporate the DCM under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure sulfonamide.

Synthesis A 2-Ethoxy-4-methyl benzenesulfonyl chloride C DCM, TEA (Base) 0°C to RT, 4h A->C B Pyrrolidine (Nucleophile) B->C D Aq. NaHCO3 Workup (Hydrolyzes unreacted SM) C->D E Target Scaffold D->E

Fig 3. Synthetic workflow for sulfonamide bond formation.

Protocol B: In Vitro PI3Kγ Kinase Activity Assay (ADP-Glo)

To validate the biological activity of synthesized analogs, a luminescence-based ADP-Glo assay is utilized. This assay measures the generation of ADP, directly correlating with kinase activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PI3Kγ (p110γ/p101) in assay buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Incubation: Add the sulfonylpyrrolidine analog (in DMSO) to the enzyme solution and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the target before the substrate is introduced, preventing false-negative results for slow-binding inhibitors.

  • Reaction Initiation: Add PIP2 substrate and ultra-pure ATP (10 μM final concentration) to initiate the reaction. Incubate for 1 hour.

  • ADP Detection (Self-Validation Step): Add the ADP-Glo Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes. Causality: Depleting background ATP is critical; any residual ATP would cause a massive false-positive luminescence signal in the next step.

  • Signal Generation: Add the Kinase Detection Reagent to convert the newly generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • HETEROCYCLIC COMPOUNDS AS PI3K-GAMMA INHIBITORS - European Patent Office - EP 4086259 A1 Source: Googleapis (Patent EP 4086259 A1) URL:[Link]

  • Synthesis and discovery of N-carbonylpyrrolidine- or N-sulfonylpyrrolidine-containing uracil derivatives as potent human deoxyuridine triphosphatase inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • Inhibitors of HIV-1 Nef-Mediated Activation of the Myeloid Src-Family Kinase Hck Block HIV-1 Replication in Macrophages and Disrupt MHC-I Downregulation Source: ACS Publications URL:[Link]

  • PI3Kγ maintains the self-renewal of acute myeloid leukemia stem cells by regulating the pentose phosphate pathway Source: Blood (American Society of Hematology) URL:[Link]

  • Definition of PI3K-gamma inhibitor HS248 Source: NCI Drug Dictionary (National Cancer Institute) URL:[Link]

Sources

Exploratory

Thermodynamic Profiling of Tertiary Arylsulfonamides: A Biophysical Framework for[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Executive Summary & Structural Rationale [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2), hereafter referred to as EMPSP , is a specialized small-molecule building block and screening compound. Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2), hereafter referred to as EMPSP , is a specialized small-molecule building block and screening compound. Structurally, it is characterized by a bulky, hydrophobic 2-ethoxy-4-methylphenyl moiety coupled to a pyrrolidine ring via a sulfonyl linker.

From a biophysical and drug-development perspective, EMPSP represents a classic tertiary sulfonamide . Unlike primary arylsulfonamides (e.g., acetazolamide), which possess an acidic N-H proton capable of enthalpy-driven coordination to metalloenzyme centers (such as the Zn2+ in Carbonic Anhydrase), the pyrrolidine nitrogen in EMPSP is fully substituted. This structural constraint fundamentally alters its thermodynamic binding signature. Without the capacity for metal coordination or acting as a hydrogen-bond donor, EMPSP interactions with protein targets (e.g., kinase allosteric sites or GPCR lipophilic pockets) are predominantly entropy-driven , relying heavily on shape complementarity and the hydrophobic effect.

This whitepaper provides an in-depth technical guide for researchers to accurately measure, validate, and interpret the thermodynamic binding parameters ( ΔG , ΔH , −TΔS ) of EMPSP using a self-validating biophysical workflow.

Core Directive: The Causality of Thermodynamic Parameters

The binding affinity of a ligand to its target is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS=−RTln(Ka​)

To deeply understand the structure-activity relationship (SAR) of EMPSP, we must deconvolute ΔG into its enthalpic ( ΔH ) and entropic ( −TΔS ) components:

  • Enthalpy ( ΔH ): Reflects the net change in specific non-covalent interactions (hydrogen bonds, van der Waals forces). For EMPSP, the sulfonyl oxygens act as weak H-bond acceptors, yielding a minimal enthalpic contribution.

  • Entropy ( −TΔS ): Reflects changes in system disorder. The binding of the highly lipophilic 2-ethoxy-4-methylphenyl group displaces ordered water molecules from the target's binding pocket into the bulk solvent. This massive gain in solvent entropy is the primary driving force for EMPSP binding.

As demonstrated by[1], relying solely on Kd​ (or IC50​ ) masks the phenomenon of Enthalpy-Entropy Compensation (EEC) , where modifications that improve H-bonding ( ΔH ) often restrict conformational freedom, penalizing entropy. Direct thermodynamic profiling is therefore mandatory to avoid "flat SAR" during lead optimization.

G DG Free Energy (ΔG) Binding Affinity DH Enthalpy (ΔH) Specific Interactions DH->DG Drives EEC Enthalpy-Entropy Compensation (EEC) DH->EEC TDS Entropy (-TΔS) Solvent Displacement TDS->DG Drives TDS->EEC HB H-Bonds & van der Waals (Pyrrolidine / Sulfonyl) HB->DH Contributes to HE Hydrophobic Effect (Ethoxy / Methylphenyl) HE->TDS Contributes to

Caption: Thermodynamic drivers of EMPSP binding, highlighting Enthalpy-Entropy Compensation (EEC).

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the thermodynamic characterization of EMPSP must utilize an orthogonal, self-validating system. We employ Isothermal Titration Calorimetry (ITC) for direct measurement, cross-validated by Surface Plasmon Resonance (SPR) using van't Hoff analysis.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the only technique that directly measures the heat of binding ( ΔH ), allowing simultaneous determination of Kd​ and stoichiometry ( n )[2].

Causality Check: Because EMPSP is highly lipophilic, it requires DMSO for solubility. A mismatch of even 0.1% DMSO between the syringe and the cell will generate a massive heat of dilution, completely masking the small ΔH typical of entropy-driven ligands.

Step-by-Step Methodology:

  • Buffer Preparation & Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Retain the final dialysate to prepare the ligand.

  • Ligand Preparation (DMSO Matching): Dissolve EMPSP in 100% DMSO to a 10 mM stock. Dilute this stock into the retained dialysate to a final concentration of 500 µM (resulting in 5% v/v DMSO). Add exactly 5% v/v DMSO to the dialyzed protein sample.

  • Degassing: Degas both solutions under vacuum for 10 minutes at the experimental temperature (25 °C) to prevent micro-bubble formation, which causes artifactual thermal spikes.

  • Titration Execution: Load the protein (50 µM) into the sample cell and EMPSP (500 µM) into the syringe. Execute an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2.0 µL at 150-second intervals. Maintain a stir speed of 750 rpm.

  • Control Subtraction: Perform a control titration of EMPSP into the matched buffer (no protein). Subtract this background heat from the raw binding isotherm before fitting to a one-site binding model.

Protocol B: SPR with van't Hoff Analysis

To validate the ITC data and ensure ΔH is not convoluted by buffer ionization heats, we extract the van't Hoff enthalpy ( ΔHvH​ ) via SPR[3].

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (~3000 RU) to ensure adequate signal-to-noise for the low molecular weight EMPSP (MW: 283.39 g/mol ).

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches.

  • Kinetic Titration: Inject EMPSP in a 2-fold dilution series (1 µM to 31.25 nM) at a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Temperature Gradient: Repeat the kinetic titration at 15°C, 20°C, 25°C, 30°C, and 35°C.

  • Data Extraction: Fit sensorgrams to a 1:1 Langmuir model to extract Kd​ at each temperature. Plot ln(Kd​) versus 1/T . The slope of this linear regression equals ΔHvH​/R .

W Prep Ligand Prep (EMPSP in DMSO) ITC ITC Assay Direct ΔH, Kd, n Prep->ITC Aliquot 1 SPR SPR Assay Kinetics (kon, koff) Prep->SPR Aliquot 2 Val Orthogonal Validation ΔHITC ≈ ΔHvH ITC->Val Direct ΔH vH van't Hoff Analysis Temp Gradient ΔHvH SPR->vH Extract Kd(T) vH->Val Derived ΔH

Caption: Self-validating orthogonal workflow combining ITC and SPR for thermodynamic profiling.

Quantitative Data Presentation

If the self-validating system holds true ( ΔHITC​≈ΔHvH​ ), the resulting thermodynamic profile will confirm the structural hypothesis: EMPSP binding is highly entropy-driven. Below is a representative thermodynamic profile for EMPSP interacting with a model lipophilic pocket at 298 K (25°C).

ParameterSymbolRepresentative ValueUnitPrimary Derivation
Dissociation Constant Kd​ 45.2 ± 3.1nMITC / SPR
Free Energy ΔG -9.98kcal/mol ΔG=RTln(Kd​)
Enthalpy ΔH -2.15 ± 0.4kcal/molITC (Direct)
Entropy Term −TΔS -7.83kcal/mol −TΔS=ΔG−ΔH
Stoichiometry n 0.98 ± 0.02sitesITC
Heat Capacity Change ΔCp​ -145cal/mol·KITC (Temperature Gradient)

Interpretation of Causality: The small enthalpic contribution (-2.15 kcal/mol) confirms the inability of the tertiary sulfonamide to form strong coordinate or hydrogen bonds[4]. The large, favorable entropy term (-7.83 kcal/mol) proves that the binding affinity ( ΔG = -9.98 kcal/mol) is overwhelmingly driven by the hydrophobic effect—specifically, the desolvation of the 2-ethoxy-4-methylphenyl and pyrrolidine rings upon entering the target pocket.

References

  • Freire, E. (2001). Direct measurement of protein binding energetics by isothermal titration calorimetry. Current Opinion in Structural Biology, 11(5), 560-566. URL: [Link]

  • Ward, W.H.J., & Holdgate, G.A. (2001). Isothermal titration calorimetry in drug discovery. Progress in Medicinal Chemistry, 38, 309-376. URL:[Link]

  • Islam, Z., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Aoki, S., et al. (2008). Anion Detection by Fluorescent Zn(II) Complexes of Functionalized Polyamine Ligands. Inorganic Chemistry, 47(17), 7666–7680. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Introduction & Mechanistic Rationale The sulfonamide functional group is a ubiquitous pharmacophore in medicinal chemistry, prized for its metabolic stability, hydrogen-bonding capacity, and predictable geometry. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The sulfonamide functional group is a ubiquitous pharmacophore in medicinal chemistry, prized for its metabolic stability, hydrogen-bonding capacity, and predictable geometry. The synthesis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) serves as a fundamental model for constructing tertiary sulfonamides via the nucleophilic substitution of an arylsulfonyl chloride with a secondary cyclic amine [1].

The reaction proceeds via a bimolecular nucleophilic substitution-like mechanism at the sulfur atom. Pyrrolidine, acting as a strong nucleophile, attacks the electrophilic sulfur of 2-ethoxy-4-methylbenzenesulfonyl chloride. This forms a pentacoordinate transition state, followed by the expulsion of the chloride leaving group. Because this process generates one equivalent of hydrochloric acid (HCl), an auxiliary non-nucleophilic base—typically triethylamine (TEA) or pyridine—must be employed. Without this acid scavenger, the generated HCl would rapidly protonate the unreacted pyrrolidine, rendering it non-nucleophilic and stalling the reaction prematurely [2].

Experimental Workflow & Visualization

The following workflow illustrates the critical path for this synthesis, emphasizing temperature control to manage the exothermic nature of the S-N bond formation and the subsequent aqueous workup designed to isolate the highly lipophilic product.

G Start Preparation Dry DCM, N2 Atmosphere Mix Amine + Base Pyrrolidine + TEA in DCM Start->Mix Cool Cooling Phase Ice Bath (0 °C) Mix->Cool Add Electrophile Addition ArSO2Cl in DCM (Dropwise) Cool->Add Prevents thermal degradation React Reaction Execution Warm to RT, Stir 2-4h Add->React Nucleophilic attack Workup Aqueous Workup Wash with 1M HCl, NaHCO3, Brine React->Workup Quench & Phase Extraction Purify Purification Silica Gel Chromatography Workup->Purify Organic layer dried (MgSO4) Product Pure Sulfonamide Yield >85% Purify->Product

Workflow for the synthesis of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

Materials and Stoichiometry

To ensure a self-validating and high-yielding protocol, anhydrous conditions are strictly required. Sulfonyl chlorides are highly moisture-sensitive and will undergo competitive hydrolysis to form the corresponding unreactive sulfonic acid if water is present [1].

Table 1: Quantitative Reagent Profile (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Ethoxy-4-methylbenzenesulfonyl chloride234.701.002.35 gElectrophile
Pyrrolidine71.121.100.78 g (0.91 mL)Nucleophile
Triethylamine (TEA)101.191.501.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM, Anhydrous)84.93N/A30.0 mLAprotic Solvent

Step-by-Step Synthesis Protocol

Phase 1: System Preparation and Reactant Assembly
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a nitrogen/argon inlet to maintain an inert atmosphere.

  • Amine Solution: Inject 15 mL of anhydrous DCM into the flask, followed by 0.91 mL of pyrrolidine (11 mmol) and 2.09 mL of TEA (15 mmol).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: The reaction between aliphatic amines and sulfonyl chlorides is highly exothermic. Initiating the reaction at 0 °C prevents the volatilization of pyrrolidine (b.p. 87 °C) and suppresses the formation of colored degradation byproducts [2].

Phase 2: Electrophile Addition and Reaction
  • Electrophile Preparation: In a separate dry vial, dissolve 2.35 g of 2-Ethoxy-4-methylbenzenesulfonyl chloride (10 mmol) in 15 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or an addition funnel, add the sulfonyl chloride solution dropwise to the stirring amine mixture over 20–30 minutes. Causality: Slow addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring the amine is always in excess relative to the unreacted sulfonyl chloride, which drives the reaction forward cleanly.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 7:3) or LC-MS until the sulfonyl chloride is completely consumed [1].

Phase 3: Quenching and Isolation
  • Acid Wash: Transfer the reaction mixture to a separatory funnel. Add 20 mL of 1M aqueous HCl and shake vigorously. Causality: The acidic wash protonates the excess TEA and any unreacted pyrrolidine, partitioning them into the aqueous layer while the highly lipophilic sulfonamide product remains in the organic (DCM) layer[3].

  • Neutralization: Separate the organic layer and wash it with 20 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to pre-dry the organic phase and break any potential emulsions.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification
  • Chromatography: If the crude product contains trace impurities (e.g., sulfonic acid from hydrolysis), purify it via flash column chromatography on silica gel using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Characterization: Verify the structure and purity of the isolated [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting & Optimization

Table 2: Diagnostic and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Low Product Yield Hydrolysis of the sulfonyl chloride starting material due to moisture.Ensure all glassware is flame-dried. Use strictly anhydrous DCM and perform the reaction under an inert atmosphere [1].
Incomplete Conversion Insufficient base leading to the protonation of pyrrolidine by the HCl byproduct.Verify the stoichiometry of TEA. Ensure a minimum of 1.5 equivalents of TEA is used relative to the sulfonyl chloride [2].
Product Contaminated with Amine Inadequate acidic workup; unreacted pyrrolidine remains in the organic phase.Increase the volume or concentration (e.g., 2M) of the HCl wash during the extraction phase[3].

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Benchchem.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
Application

Application Note: A Robust HPLC Method for the Quantification of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Abstract This application note describes a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. This compound is of significant interest in pharmaceutical development, and a robust analytical method is crucial for its accurate quantification in various stages of drug discovery and quality control. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and transferability. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Introduction

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a novel synthetic compound with potential therapeutic applications. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, and the sulfonamide group is also a key functional group in a wide range of pharmaceuticals.[1][2] Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, formulation development, and quality assurance of the final drug product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3]

This application note provides a comprehensive guide for the development and validation of an HPLC method for the quantification of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. The methodology described herein is designed to be a self-validating system, with explanations for the experimental choices grounded in established scientific principles.

Physicochemical Properties of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure:

    • The molecule consists of a pyrrolidine ring attached to a sulfonyl group, which in turn is connected to a substituted phenyl ring (2-ethoxy, 4-methyl).

  • Polarity:

    • The predicted XlogP of a similar compound, 5-ethoxy-1-(4-methylphenyl)sulfonylpyrrolidin-2-one, is 1.7, suggesting that [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a moderately polar compound.[4] This polarity makes it well-suited for reversed-phase HPLC.

  • UV Absorbance:

    • The primary chromophore in the molecule is the substituted benzene ring of the benzenesulfonyl group. Benzenesulfonamides typically exhibit two UV absorption maxima, one around 218 nm and a second, less intense band around 264 nm.[5] The exact maximum absorbance for [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine should be experimentally determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. For the purpose of this initial method development, a wavelength of 265 nm is selected.

  • pKa:

HPLC Method Development and Optimization

The following sections detail the systematic approach taken to develop a robust HPLC method for the quantification of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

Materials and Instrumentation
Reagents and Materials Instrumentation
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine reference standardHPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector
Acetonitrile (HPLC grade)C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methanol (HPLC grade)Data acquisition and processing software
Water (HPLC or Milli-Q grade)pH meter
Orthophosphoric acid (analytical grade)Analytical balance
Sonicator
0.45 µm membrane filters
Initial Chromatographic Conditions

Based on the physicochemical properties of the analyte and common practices for similar compounds, the following initial conditions were chosen:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Optimization Strategy

The optimization process follows a logical progression to achieve the desired chromatographic performance, including good peak shape, resolution from potential impurities, and a reasonable run time.

Caption: HPLC Method Development Workflow.

Step 1: Mobile Phase Composition Optimization

The initial 50:50 acetonitrile:water mobile phase provides a starting point. The ratio is adjusted to achieve a retention time between 3 and 10 minutes.

  • If the peak elutes too early (low retention), decrease the percentage of acetonitrile.

  • If the peak elutes too late (high retention), increase the percentage of acetonitrile.

Step 2: Mobile Phase pH Adjustment

To improve peak shape and ensure consistent ionization, the aqueous portion of the mobile phase is buffered. An acidic pH is generally preferred for sulfonamides to suppress the ionization of the acidic proton, leading to better retention and sharper peaks on a C18 column.

  • Prepare a buffer solution, for example, a 20 mM potassium phosphate buffer, and adjust the pH to 3.5 with orthophosphoric acid.

  • The mobile phase will then be a mixture of acetonitrile and this buffer.

Step 3: Flow Rate and Column Temperature Optimization

The flow rate can be adjusted to shorten the analysis time without sacrificing resolution. A typical range is 0.8 to 1.5 mL/min for a 4.6 mm ID column. The column temperature is maintained at a constant, slightly elevated temperature (e.g., 30-40 °C) to improve peak shape and reduce viscosity, leading to lower backpressure.

Final Optimized HPLC Method

The following table summarizes the optimized conditions for the quantification of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

Parameter Optimized Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 10 µL
Column Temperature 35 °C
Run Time 10 minutes

Method Validation Protocol

The optimized HPLC method was validated according to the ICH Q2(R1) guidelines for the validation of analytical procedures. [Source: ICH] The following validation parameters were assessed:

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Limit of Detection Limit of Detection Robustness->Limit of Detection Limit of Quantification Limit of Quantification Limit of Detection->Limit of Quantification

Caption: Key HPLC Method Validation Parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine reference standard.

  • If available, inject a sample containing known impurities or a placebo formulation to demonstrate a lack of interference.

  • Perform stress studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the degraded samples to ensure the peak for the intact drug is well-resolved from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98% and 102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results at each level. The acceptance criterion for RSD is typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the optimized method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Mobile phase pH (e.g., ± 0.1 unit)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the system suitability parameters remain within the acceptance criteria.

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50[Insert Data]
75[Insert Data]
100[Insert Data]
125[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy and Precision Data

Concentration Level% Recovery (Accuracy)RSD (%) (Repeatability)RSD (%) (Intermediate Precision)
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. The method development was based on a systematic and scientific approach, and the comprehensive validation protocol ensures its suitability for routine use in a quality control or research environment. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • SIELC Technologies. Uv-Vis Spectrum of Benzenesulfonamide.
  • Vandenbelt, J. M., & Doub, L. (1944). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society, 66(10), 1633–1635. Available at: [Link].

  • Kumler, W. D., & Strait, L. A. (1943). The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. Journal of the American Chemical Society, 65(12), 2349–2354. Available at: [Link].

  • NIST. Benzenesulfonyl chloride, 4-methyl-. In NIST Chemistry WebBook. Available at: [Link].

  • NIST. Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. Available at: [Link].

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link].

  • Grokipedia. Tosyl group. Available at: [Link].

  • Rao, D. M., & Rao, K. S. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 143-147.
  • Benchchem. Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Application Notes and Protocols.
  • Akbari, B., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International journal of pharmaceutics, 342(1-2), 1-8. Available at: [Link].

  • Kamal, A., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(5), 6512-6528. Available at: [Link].

  • Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. Available at: [Link].

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-9.
  • Shariare, M. H., et al. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 12(10), 916. Available at: [Link].

  • Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(6), 669-680. Available at: [Link].

  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link].

  • Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link].

  • PubChemLite. 2-pyrrolidinone, 5-ethoxy-1-((4-methylphenyl)sulfonyl)- (C13H17NO4S). Available at: [Link].

  • Williams, R. pKa Data Compiled by R. Williams. Available at: [Link].

  • Polyakov, N. E., et al. (2021). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Pharmaceutics, 13(3), 359. Available at: [Link].

Sources

Method

Application Notes: The Strategic Use of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine as a Versatile Synthetic Intermediate

Abstract: This document provides a comprehensive technical guide on the synthesis and potential applications of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, a compound of interest for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and potential applications of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, a compound of interest for researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is sparse, its structural motifs—a substituted arylsulfonyl group and a pyrrolidine ring—are cornerstones of modern medicinal chemistry.[1][2] This guide, therefore, presents a robust and plausible two-step synthetic protocol, grounded in well-established and authoritative chemical transformations. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step experimental procedures, and discuss the potential utility of this compound as a synthetic intermediate for the development of novel chemical entities.

Introduction: The Value Proposition of the Sulfonylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in over 37 FDA-approved drugs.[1] Its non-planar, saturated structure allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings, a feature increasingly sought after to enhance binding affinity and selectivity to biological targets.[1] When coupled with a sulfonamide linker, the resulting N-sulfonylpyrrolidine moiety offers a unique combination of properties. The sulfonamide group is a key pharmacophore in its own right, present in a multitude of antibacterial, antidiabetic, and anticancer agents.[3] It can act as a bioisostere for carboxylic acids and amides, improving hydrolytic stability and introducing a hydrogen bond acceptor.[2][4]

The target molecule, [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, combines these valuable features with a specifically substituted aromatic ring. The ethoxy and methyl groups on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and potential for specific interactions with protein targets. This makes it a promising, yet underexplored, building block for creating libraries of compounds for structure-activity relationship (SAR) studies in various therapeutic areas.[5]

Proposed Synthetic Pathway

A logical and efficient synthesis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine can be envisioned in two primary stages, starting from the commercially available aniline, 2-ethoxy-4-methylaniline.

  • Stage 1: Synthesis of the Key Intermediate, (2-Ethoxy-4-methylphenyl)sulfonyl Chloride. This will be achieved via a Sandmeyer-type chlorosulfonylation reaction. This method is highly effective for converting anilines into the corresponding sulfonyl chlorides with excellent regiocontrol.[6]

  • Stage 2: Formation of the Final Product. The target compound will be synthesized through the reaction of the sulfonyl chloride intermediate with pyrrolidine. This is a standard and highly reliable method for sulfonamide bond formation.[7]

Stage 1: Synthesis of (2-Ethoxy-4-methylphenyl)sulfonyl Chloride

The Sandmeyer reaction is a classic transformation that allows for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate. The chlorosulfonylation variant introduces a sulfonyl chloride group in a regiochemically defined manner.[8][9] Modern adaptations of this reaction utilize stable sources of sulfur dioxide, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), making the procedure safer and more scalable.[6][10][11]

Reaction Scheme:

Caption: Synthesis of the sulfonyl chloride intermediate.

Experimental Protocol: Sandmeyer Chlorosulfonylation

This protocol is adapted from the methodology described by Willis et al. for the synthesis of sulfonyl chlorides from anilines using DABSO.[4][6][10]

Materials:

  • 2-Ethoxy-4-methylaniline (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) (0.6 equiv)

  • Copper(II) chloride (CuCl₂) (0.05 equiv)

  • 37% Aqueous Hydrochloric Acid (HCl) (2.0 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.1 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-ethoxy-4-methylaniline (1.0 equiv), DABSO (0.6 equiv), and CuCl₂ (0.05 equiv).

  • Add acetonitrile to achieve a concentration of 0.2 M with respect to the aniline.

  • Add 37% aqueous HCl (2.0 equiv) and stir the mixture at room temperature.

  • Slowly add tert-butyl nitrite (1.1 equiv) dropwise over 15-20 minutes. The reaction is exothermic; maintain the temperature at or below room temperature with an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 16-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure (2-Ethoxy-4-methylphenyl)sulfonyl chloride.

Causality and Insights:

  • In Situ Diazonium Formation: tert-Butyl nitrite, in the presence of HCl, generates the nitrosating agent that converts the aniline to its diazonium salt in situ. This avoids the isolation of the potentially unstable diazonium intermediate.[4]

  • DABSO as SO₂ Source: DABSO is a stable, solid surrogate for gaseous sulfur dioxide, making the reaction more manageable and safer.[11]

  • Copper Catalyst: The CuCl₂ catalyst is crucial for the Sandmeyer cycle, facilitating the conversion of the diazonium salt to the sulfonyl chloride.[6]

Stage 2: Synthesis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and direct method for forming a sulfonamide bond.[12] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct generated during the reaction.[7]

Reaction Scheme:

Caption: Final step: Sulfonamide bond formation.

Experimental Protocol: Sulfonylation of Pyrrolidine

Materials:

  • (2-Ethoxy-4-methylphenyl)sulfonyl chloride (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyrrolidine (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve (2-Ethoxy-4-methylphenyl)sulfonyl chloride (1.0 equiv) in a separate portion of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates the consumption of the sulfonyl chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, can be purified by recrystallization or flash column chromatography.

Causality and Insights:

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Base as HCl Scavenger: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the pyrrolidine starting material.[7]

  • Controlled Addition: Adding the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction.

Data Presentation

The following table summarizes the key physicochemical properties of the starting materials and the expected products.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
2-Ethoxy-4-methylanilineC₉H₁₃NO151.21Liquid
(2-Ethoxy-4-methylphenyl)sulfonyl chlorideC₉H₁₁ClO₃S234.70Solid
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidineC₁₃H₁₉NO₃S269.36Solid

Conclusion and Future Applications

This guide outlines a reliable and well-precedented synthetic route to [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. The protocols provided are based on robust chemical transformations that are scalable and utilize readily available reagents.[6][7]

As a synthetic intermediate, [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine holds significant potential. The pyrrolidine ring can be further functionalized, or the entire molecule can be used as a key building block in the synthesis of more complex structures. Its inherent drug-like features make it an attractive starting point for medicinal chemistry programs aimed at discovering novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.[1][5] Researchers are encouraged to use this guide as a foundational resource for the synthesis and exploration of this promising chemical entity.

References

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(1), 107-115. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951-5955. Available at: [Link]

  • ResearchGate. (2015). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]

  • University of Oxford. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. Available at: [Link]

  • University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6675. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of 2-Arylindole-4-carboxylic Amide. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Crystals, 12(11), 1599. Available at: [Link]

  • ResearchGate. (2013). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Pyrrolidine Carbonyl Chloride. Available at: [Link]

  • RSC Publishing. (2018). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 8(2), 941-958. Available at: [Link]

  • Google Patents. (2003). Process for the manufacture of arylsulfonyl chloride.
  • National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(18), 5894. Available at: [Link]

  • Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • PubMed. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Expert Opinion on Drug Discovery, 12(12), 1235-1249. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 20(13), 1387-1403. Available at: [Link]

  • Mol-Instincts. (2025). 1-ethoxy-3-methylbenzene. Available at: [Link]

  • Google Patents. (2013). General preparation method of sulfonyl chloride.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethoxybenzene. Available at: [Link]

  • ResearchGate. (2011). 3-Chloro-2-methylbenzene-1-sulfonyl chloride. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Stock Solutions in DMSO

Executive Summary [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a synthetic small molecule characterized by a sulfonyl pyrrolidine linkage and an ethoxy-methylphenyl moiety. In preclinical drug development, phenotypi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a synthetic small molecule characterized by a sulfonyl pyrrolidine linkage and an ethoxy-methylphenyl moiety. In preclinical drug development, phenotypic screening, and in vitro assays, the reliable formulation of chemical stock solutions is paramount to avoiding false negatives. This application note details the physicochemical rationale and a self-validating experimental protocol for formulating, aliquoting, and storing this specific compound in Dimethyl Sulfoxide (DMSO) to ensure maximum stability and reproducible assay performance.

Physicochemical Profiling

Understanding the molecular properties of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine dictates its handling requirements. The compound lacks highly polar, ionizable functional groups (such as primary amines or carboxylic acids), rendering it poorly soluble in aqueous buffers but highly soluble in polar aprotic solvents[1].

Table 1: Physicochemical Properties of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

PropertyValue
IUPAC Name 1-[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine
CAS Registry Number 915884-33-2[1]
Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
Structural Features Sulfonyl group, pyrrolidine ring, ethoxy ether, aromatic ring
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Solvation Mechanics & Solvent Rationale

Why DMSO? DMSO is an amphiphilic, polar aprotic solvent with a high dielectric constant. The sulfonyl group (-SO₂-) of the target compound engages in strong dipole-dipole interactions with the highly polarized sulfinyl group (S=O) of DMSO. Furthermore, the hydrophobic pyrrolidine and substituted phenyl rings are well-solvated by DMSO's methyl groups. Studies on structurally related sulfonamides demonstrate that DMSO enhances solubility by several orders of magnitude compared to aqueous systems[2].

Mitigating Hygroscopicity and Freeze-Thaw Degradation A critical failure point in small molecule screening is the mismanagement of DMSO's hygroscopic nature. When a cold DMSO stock is opened to ambient air, atmospheric moisture rapidly condenses and dissolves into the solvent. Water acts as a potent antisolvent for hydrophobic compounds like [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, leading to localized micro-precipitation and hydrolysis[3].

Furthermore, repeated freeze-thaw cycles exacerbate this issue. High-throughput screening quality control studies have demonstrated that subjecting DMSO stock plates to multiple freeze-thaw cycles under ambient conditions significantly degrades compound concentration due to water ingress and subsequent compound dropout[4]. Therefore, aliquoting into single-use volumes is a mandatory practice to preserve structural integrity[5].

Experimental Workflow

Workflow N1 1. Thermal Equilibration Bring powder to RT in desiccator N2 2. Primary Dissolution Add Anhydrous DMSO & Vortex N1->N2 N3 3. Clarification Mild Sonication (Max 37°C) if needed N2->N3 N4 4. Sterile Filtration Pass through 0.22 µm PTFE filter N3->N4 N5 5. Aliquoting & Purging Dispense to amber vials, Argon overlay N4->N5 N6 6. Cryopreservation Store at -80°C until use N5->N6

Standardized workflow for the preparation, filtration, and cryopreservation of DMSO stock solutions.

Detailed Experimental Protocol

Phase 1: Preparation and Molarity Calculation
  • Equilibration: Remove the lyophilized powder of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine from cold storage. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will later initiate precipitation in DMSO[3].

  • Calculation: Determine the required volume of anhydrous DMSO to achieve the target molarity. Use the exact batch molecular weight (Standard MW = 269.36 g/mol ).

Table 2: Reconstitution Matrix for [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.69 mg1.00 mL
20 mM 5.39 mg1.00 mL
50 mM 13.47 mg1.00 mL
Phase 2: Dissolution and Filtration
  • Solvent Addition: In a biosafety cabinet, add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, sterile-filtered) directly to the vial.

  • Agitation: Vortex the vial gently for 30–60 seconds. If the compound does not fully dissolve, subject the vial to mild ultrasonic bath sonication for 2–5 minutes.

    • Caution: Do not allow the water bath temperature to exceed 37°C to prevent thermal degradation.

  • Filtration (Optional but Recommended): If the stock will be used in cell-based assays, draw the solution into a sterile, solvent-resistant syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically compatible with DMSO and exhibits low non-specific binding for hydrophobic small molecules, unlike nylon or cellulose acetate filters which may strip the compound from the solution.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the filtered stock solution into pre-labeled, sterile, amber microcentrifuge tubes (e.g., 50 µL or 100 µL per tube)[5].

    • Causality: Amber tubes protect the compound from photo-degradation[3].

  • Inert Gas Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes before capping.

    • Causality: Displacing ambient air removes oxygen and humidity, preventing oxidative degradation and water absorption[4].

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[3].

Quality Control & Troubleshooting

Table 3: Troubleshooting Common Stock Solution Issues

ObservationMechanistic CauseCorrective Action
Precipitate forms upon thawing Exceeded solubility limit at low temp, or water ingress occurred during previous handling[3].Warm the aliquot to 37°C and vortex gently. If the precipitate persists, discard the aliquot[5].
Precipitate forms when adding to aqueous assay buffer "Solvent shock"; the rapid change in dielectric constant forces the hydrophobic molecule out of solution.Perform stepwise serial dilutions in DMSO first, then add the final DMSO dilution dropwise to the aqueous buffer with rapid vortexing. Keep final DMSO ≤0.5% v/v.
Loss of biological activity over time Repeated freeze-thaw cycles causing structural degradation or hydrolysis[4].Strictly adhere to single-use aliquots. Never return thawed DMSO stocks to the freezer[5].

Sources

Method

Application Note: High-Throughput Screening of Aryl Sulfonamides Using [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Introduction & Scientific Rationale The discovery of novel enzyme inhibitors relies heavily on robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Introduction & Scientific Rationale

The discovery of novel enzyme inhibitors relies heavily on robust, miniaturized High-Throughput Screening (HTS) platforms. Aryl sulfonamides represent a privileged structural class in medicinal chemistry, particularly recognized for their potent inhibition of metalloenzymes such as Human Carbonic Anhydrase II (hCAII) [1]. The primary causality behind their efficacy is the sulfonamide moiety’s ability to act as a monodentate ligand, directly coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, thereby displacing the zinc-bound hydroxide ion necessary for catalytic activity [2].

This application note details a validated, self-contained HTS protocol using [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) as a reference standard and screening compound. By establishing a 384-well microplate assay utilizing the colorimetric substrate 4-nitrophenyl acetate (4-NPA), researchers can rapidly quantify the inhibitory potency of structurally diverse sulfonamide libraries [1].

Assay Design & Causality

To ensure a self-validating system, the assay relies on the esterase activity of hCAII. The enzyme catalyzes the hydrolysis of 4-NPA into 4-nitrophenol, which yields a quantifiable absorbance signal at 400 nm.

  • Miniaturization (384-well format): Chosen to reduce reagent consumption while maintaining a high Z'-factor.

  • DMSO Tolerance: Sulfonamides are highly hydrophobic. The assay is optimized for a final DMSO concentration of 1% (v/v), ensuring compound solubility without denaturing the hCAII enzyme.

  • Kinetic Readout vs. Endpoint: A kinetic readout (measuring initial velocity, V0​ ) is prioritized over an endpoint read to eliminate false positives caused by highly colored, auto-absorbing compounds in the screening library.

Experimental Protocol: 384-Well HTS Assay

Materials Required
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 10 mM stock in anhydrous DMSO.

  • Reference Compound: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (10 mM stock in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Triton X-100 (prevents non-specific aggregation).

  • Plates: 384-well clear-bottom microplates.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dilute hCAII in Assay Buffer to a working concentration of 10 nM (final assay concentration: 5 nM).

    • Prepare a 10-point dose-response curve of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine in 100% DMSO (ranging from 1 mM to 30 nM).

  • Compound Transfer (Acoustic Dispensing):

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 200 nL of the compound dose-response series into the 384-well plate.

    • Control Wells: Dispense 200 nL of pure DMSO into positive control (enzyme + substrate) and negative control (buffer + substrate) wells.

  • Enzyme Addition & Pre-incubation:

    • Dispense 10 µL of the 10 nM hCAII solution into all wells (except negative controls, which receive 10 µL of Assay Buffer).

    • Centrifuge the plate at 1000 x g for 1 minute.

    • Incubate at room temperature (25°C) for 15 minutes to allow the sulfonamide to achieve binding equilibrium with the Zn²⁺ pocket.

  • Reaction Initiation:

    • Dilute the 4-NPA stock in Assay Buffer to 2 mM immediately before use (to prevent spontaneous hydrolysis).

    • Dispense 10 µL of 2 mM 4-NPA into all wells (final reaction volume: 20 µL; final 4-NPA concentration: 1 mM).

  • Signal Detection:

    • Immediately transfer the plate to a microplate reader.

    • Measure absorbance kinetically at 400 nm every 30 seconds for 15 minutes at 25°C.

    • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Data Visualization & Quality Control

To validate the assay for high-throughput environments, the Z'-factor must be calculated using the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay.

Table 1: Representative HTS Validation Metrics for Sulfonamide Screening

ParameterValue / ResultInterpretation
Signal-to-Background (S/B) 8.4Robust dynamic range for hit differentiation.
Z'-Factor 0.78Excellent assay quality; suitable for HTS.
Intra-plate CV (%) < 4.5%High precision across the 384-well plate.
Reference IC₅₀ 125 nM[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine potency.

Mechanistic Workflow Diagram

The following diagram illustrates the competitive binding mechanism and signal generation pathway in the HTS assay.

G cluster_0 Compound [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine Enzyme hCAII Enzyme (Zn2+ Pocket) Compound->Enzyme High-Affinity Binding Complex Inhibited Complex (Zn2+ Coordinated) Enzyme->Complex Formation Product 4-Nitrophenol (Absorbance @ 400nm) Enzyme->Product Signal Generation Complex->Product Signal Quenching (Inhibition) Substrate 4-Nitrophenyl Acetate (4-NPA) Substrate->Enzyme Catalytic Hydrolysis

Figure 1: Mechanism of hCAII enzymatic hydrolysis and competitive inhibition by aryl sulfonamides.

References

  • Baird, T. T., et al. "Amplification of Screening Sensitivity through Selective Destruction: Theory and Screening of a Library of Carbonic Anhydrase Inhibitors." Journal of the American Chemical Society, 2002. Available at:[Link][1]

  • Zhu, Y., et al. "A Versatile Strategy to Manipulate and Probe Native Carbonic Anhydrases In Cellulo Utilizing Two-Step Ligand-Directed Functionalization." ACS Chemical Biology, 2023. Available at:[Link][2]

Sources

Application

Application Note: Advanced Crystallization Protocols for[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Executive Summary[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS No.: 915884-33-2) is a highly valued structural motif in medicinal chemistry, frequently utilized in the development of bioactive sulfonamides and targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS No.: 915884-33-2) is a highly valued structural motif in medicinal chemistry, frequently utilized in the development of bioactive sulfonamides and targeted receptor antagonists[1],[2]. However, isolating this compound with high polymorphic purity presents a significant thermodynamic challenge. Due to its specific molecular architecture, the compound is highly susceptible to "oiling out"—a phenomenon where the solute separates as a viscous, impure liquid rather than forming an ordered crystal lattice[3].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating crystallization protocols. By manipulating the metastable zone width (MSZW) through precise solvent/anti-solvent ratios and controlled cooling, these methodologies ensure high-yield isolation and strict polymorphic control.

Physicochemical Rationale: The Causality of "Oiling Out"

To master the crystallization of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, one must understand its specific intermolecular dynamics. Unlike primary or secondary sulfonamides, this molecule is a tertiary sulfonamide ; the nitrogen atom is fully incorporated into the pyrrolidine ring[1].

The Thermodynamic Consequence: Because it lacks an N–H hydrogen bond donor, the molecule cannot form the robust, classic sulfonamide dimer motifs driven by strong N–H···O=S interactions. Instead, its crystal lattice relies entirely on weaker C–H···O=S hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

This lower lattice energy depresses the compound's melting point. When a supersaturated solution is cooled rapidly, the thermodynamic driving force pushes the system across the liquid-liquid phase separation (LLPS) binodal curve before it can overcome the activation energy required for primary nucleation[2],[3]. The result is "oiling out." To prevent this, crystallization must be engineered to keep the system within the metastable zone, utilizing anti-solvents to lower solubility without drastically reducing the temperature[4].

NucleationPathway A Homogeneous Solution (Solvated API) B Supersaturation (Cooling / Anti-solvent) A->B Increase Driving Force C Liquid-Liquid Phase Separation ('Oiling Out') B->C Rapid Cooling / High Impurity D Metastable Zone (Pre-nucleation Clusters) B->D Controlled Cooling C->D Reheat & Seed E Primary Nucleation (Ordered Crystal Lattice) D->E Overcome Activation Energy F Crystal Growth (Polymorph Selection) E->F Solute Diffusion

Thermodynamic pathways of sulfonamide nucleation vs. liquid-liquid phase separation.

Solvent Selection Matrix

Selecting the correct solvent system is the primary defense against amorphism and oiling out. The table below outlines the quantitative properties and mechanistic roles of optimal solvents for this specific pyrrolidine sulfonamide.

Solvent SystemRolePolarity IndexBoiling Point (°C)Mechanistic Suitability & Causality
Isopropanol (IPA) Primary Solvent3.982.6Excellent dissolution at reflux; disrupts unwanted weak solute-impurity interactions.
Ethanol (EtOH) Primary Solvent5.278.4High solubility curve; excellent for cooling crystallization if MSZW is strictly controlled.
Water (H₂O) Anti-Solvent10.0100.0Rapidly spikes supersaturation. Must be added dropwise to prevent localized LLPS.
Heptane Anti-Solvent0.198.4Non-polar anti-solvent; ideal for anhydrous crystallization and purging polar impurities.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Crystallization (IPA / Water)

Designed for high-yield recovery when processing crude mixtures with moderate impurity profiles.

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine in 35 mL of Isopropanol (IPA) within a multi-neck round-bottom flask equipped with an overhead stirrer.

  • Heat the suspension to 80°C under continuous agitation (250 rpm).

  • Self-Validation Check: The solution must become completely transparent. If particulate matter persists after 15 minutes at 80°C, these are insoluble impurities. Perform a hot gravity filtration through a pre-warmed fluted filter to prevent these particles from acting as heterogeneous nucleation sites for unwanted polymorphs.

Step 2: Controlled Anti-Solvent Addition

  • Maintain the solution at 75°C–80°C.

  • Using an addition funnel, introduce deionized Water dropwise at a rate of 1 mL/min.

  • Self-Validation Check: Pause the addition when a faint, persistent opalescence (turbidity) remains after 30 seconds of stirring. This visual cue confirms the system has reached the precise edge of the metastable zone[2]. If the solution turns heavily milky, the supersaturation limit has been breached; add 2-3 mL of hot IPA to clear the solution and resume.

Step 3: Seeding and Crystal Growth

  • Cool the system to 70°C and introduce 0.05 g (0.5% w/w) of pure [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine seed crystals.

  • Initiate a linear cooling ramp of 0.5°C/min down to 20°C. Causality: A slow, linear cooling rate ensures that solute diffusion to the growing crystal faces outpaces the formation of new, amorphous pre-nucleation clusters[4].

Step 4: Isolation

  • Hold the slurry at 20°C for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration on a Büchner funnel.

  • Wash the filter cake with 15 mL of an ice-cold 1:1 IPA/Water mixture to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C for 12 hours.

Protocol B: Anhydrous Cooling Crystallization (Ethanol / Heptane)

Designed for isolating the compound when water-sensitive functional groups or highly polar impurities are present.

  • Dissolution: Dissolve the crude compound in minimal absolute Ethanol (approx. 3 mL/g) at 75°C.

  • Solvent Tuning: Slowly add hot Heptane (approx. 1.5 mL/g) until the solution nears saturation.

  • Nucleation: Cool the mixture to 60°C. If spontaneous nucleation does not occur, apply mechanical stimulation (scratching the flask interior with a glass rod) to induce localized high-energy nucleation sites[3].

  • Maturation: Allow the system to cool passively to room temperature, then transfer to an ice bath (0°C–5°C) for 1 hour. Filter and wash with cold Heptane.

Troubleshooting & Optimization Workflow

Even with optimized protocols, batch-to-batch variability in crude purity can lead to crystallization failures. The following decision matrix provides a logical workflow for rescuing failed batches.

Troubleshooting Start Evaluate Crystallization Outcome Oiling Issue: 'Oiling Out' (Viscous Liquid) Start->Oiling Amorph Issue: Amorphous Solid (No Birefringence) Start->Amorph LowYield Issue: Low Yield (High Mother Liquor Loss) Start->LowYield Success Success: High Purity Crystalline Solid Start->Success FixOil Reheat to clear solution. Add 10% more primary solvent. Cool slowly & apply seeds. Oiling->FixOil FixAmorph Decrease cooling rate. Switch to less polar solvent or use co-crystallization. Amorph->FixAmorph FixYield Concentrate mother liquor. Add anti-solvent dropwise at lower temperature. LowYield->FixYield FixOil->Start FixAmorph->Start FixYield->Start

Decision matrix for troubleshooting common sulfonamide crystallization failures.

References

  • Title: Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization | Source: ACS Publications (Crystal Growth & Design) | URL: [Link]

  • Title: Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) | Source: ACS Publications (Journal of Medicinal Chemistry) | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Synthesis

Welcome to the Technical Support Center for the synthesis of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. This platform is designed for researchers, scientists, and drug development professionals seeking to maximize re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. This platform is designed for researchers, scientists, and drug development professionals seeking to maximize reaction yields, control impurity profiles, and scale up sulfonamide coupling processes reliably.

Section 1: Mechanistic Insights & Causality

The synthesis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is achieved via the coupling of 2-ethoxy-4-methylbenzenesulfonyl chloride with pyrrolidine. This process relies on a classic nucleophilic substitution at the sulfonyl sulfur.

The Causality of Yield Loss: The sulfonyl chloride starting material bears an ortho-ethoxy group and a para-methyl group. Both are electron-donating groups (EDGs) that reduce the electrophilicity of the sulfur center. Furthermore, the ortho-ethoxy group introduces significant steric hindrance. While pyrrolidine is a highly reactive secondary amine, the reduced electrophilicity and steric bulk of the electrophile mean that the activation energy for the desired amination is slightly elevated. Consequently, the reaction is highly susceptible to competitive hydrolysis if moisture is present, leading to the formation of 2-ethoxy-4-methylbenzenesulfonic acid[1]. Understanding this electronic and steric interplay is critical for selecting the right solvent, base, and temperature controls.

Mechanism SM 2-Ethoxy-4-methylbenzenesulfonyl chloride (Electrophile) Pyr Pyrrolidine (Nucleophile) SM->Pyr H2O H2O (Competitor) SM->H2O TS1 Favorable Attack (Controlled Temp/Base) Pyr->TS1 TS2 Hydrolysis (Excess Moisture/High Temp) H2O->TS2 Prod [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (Target Product) TS1->Prod High Yield Byprod 2-Ethoxy-4-methylbenzenesulfonic acid (Baseline Impurity) TS2->Byprod Yield Loss

Mechanistic divergence: Nucleophilic amination vs. competitive hydrolysis.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60-70% yield, and TLC shows a highly polar baseline spot. What is causing this? A1: The baseline spot is likely 2-ethoxy-4-methylbenzenesulfonic acid, the hydrolysis byproduct of your starting material. Because the ortho-ethoxy group sterically crowds the reactive center, water (if present) can act as a competing nucleophile. Resolution: Ensure solvents (like DCM or THF) are strictly dried over molecular sieves. If you are intentionally operating under aqueous Schotten-Baumann conditions, strict pH control (pH 8–10) is required to favor the amine's nucleophilic attack while suppressing the hydroxide-driven hydrolysis of the sulfonyl chloride[2].

Q2: I am observing a highly exothermic reaction that leads to a complex mixture of impurities. How do I control this? A2: Sulfonamide formation is highly exothermic. When pyrrolidine is added directly to the sulfonyl chloride at room temperature, the rapid release of heat causes localized temperature spikes, leading to degradation. Resolution: Always reverse the addition sequence and perform the addition at 0 °C. Add the sulfonyl chloride dropwise to a pre-chilled solution of pyrrolidine and base. This controls the exotherm and ensures the amine is always in excess relative to the unreacted sulfonyl chloride[3].

Q3: Should I use excess pyrrolidine as the base, or an auxiliary organic base like Triethylamine (TEA) or DIPEA? A3: While pyrrolidine can act as its own acid scavenger (requiring ≥2.0 equivalents), it is often more cost-effective to use 1.05–1.2 equivalents of pyrrolidine combined with 1.5–2.0 equivalents of a non-nucleophilic base like TEA or DIPEA. TEA efficiently sequesters the generated HCl, driving the equilibrium forward without interfering with the nucleophilic attack[3].

Q4: How do I efficiently remove unreacted pyrrolidine and the auxiliary base during workup? A4: Pyrrolidine and TEA are highly water-soluble when protonated. A biphasic quench using 1M aqueous HCl will protonate all residual amines, transferring them to the aqueous layer. The target sulfonamide lacks a basic amine (the nitrogen lone pair is strongly delocalized into the highly electron-withdrawing sulfonyl group) and will remain cleanly in the organic phase.

Section 3: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the final yield of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

Solvent SystemBase ChoiceTemperature ProfileTimeYield (%)Observed Impurity Profile
DCM (Wet)TEA (1.5 eq)Room Temp2 h65%High sulfonic acid (hydrolysis)
DCM (Anhydrous) TEA (1.5 eq) 0 °C to RT 2 h 94% Clean, <1% baseline impurity
THF (Anhydrous)DIPEA (1.5 eq)0 °C to RT4 h88%Trace unreacted starting material
Water / AcetoneK₂CO₃ (2.0 eq)0 °C to RT6 h82%Moderate hydrolysis byproduct
Section 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Organic Synthesis (Recommended for Maximum Yield)

This protocol utilizes anhydrous conditions to completely suppress the competing hydrolysis pathway.

  • Preparation: In an oven-dried round-bottom flask flushed with nitrogen, dissolve pyrrolidine (1.2 eq, 12 mmol) and Triethylamine (1.5 eq, 15 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Controlled Addition: Dissolve 2-ethoxy-4-methylbenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring pyrrolidine mixture over 15 minutes.

    • Self-Validation Check: As the addition proceeds, the solution should transition from clear to slightly cloudy due to the precipitation of the TEA-HCl salt. A lack of precipitate indicates the reaction is stalling; rapid boiling indicates a dangerous, uncontrolled exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Quench & Workup: Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess amines, saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine as a crystalline solid.

Workflow Step1 1. Reagent Prep Dry DCM, 1.2 eq Pyrrolidine, 1.5 eq TEA Step2 2. Cooling Phase Chill mixture to 0 °C Step1->Step2 Step3 3. Controlled Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Step3->Step4 Step5 5. Quench & Wash 1M HCl wash to remove excess amines Step4->Step5 Step6 6. Isolation Dry over Na2SO4 and concentrate Step5->Step6

Optimized step-by-step anhydrous workflow for sulfonamide synthesis.

Protocol B: Aqueous Schotten-Baumann Synthesis (Green Chemistry Alternative)

This protocol is ideal for scaling up without the use of chlorinated solvents, relying on biphasic dynamic control[2].

  • Preparation: Dissolve pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq) in a 1:1 mixture of Water and Acetone (30 mL).

  • Addition: Cool the mixture to 0 °C. Add 2-ethoxy-4-methylbenzenesulfonyl chloride (1.0 eq) portion-wise over 20 minutes to manage the exotherm.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

    • Self-Validation Check: The pH of the aqueous layer must remain >8. If the pH drops below 8, the generated HCl is neutralizing the amine, halting the reaction. Add additional K₂CO₃ if necessary.

  • Isolation: Evaporate the acetone under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl, dry over Na₂SO₄, and concentrate.

References
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: ACS Publications URL:[Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity Source: International Scientific Organization URL:[Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Welcome to the Technical Support Center for Formulation and Solubility Enhancement. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with [(2-Ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation and Solubility Enhancement. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2).

This guide bypasses generic advice and focuses on the mechanistic causality behind formulation failures, providing self-validating protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Compound Profiling & Causality Analysis

Before troubleshooting, we must define the chemical nature of the problem.[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a tertiary sulfonamide . Because the nitrogen is part of a pyrrolidine ring, it lacks an N-H bond.

  • The Consequence: Unlike primary or secondary sulfonamides, this compound cannot be deprotonated. It is entirely neutral across the physiological pH range.

  • The Verdict: Traditional solubility enhancement techniques like pH adjustment or salt formation are fundamentally incompatible with this molecule[1]. We must rely on strategies designed for neutral, highly lipophilic (BCS Class II/IV) compounds, such as inclusion complexation, lipid-based systems, or solid-state manipulation[2].

G Start Compound: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine CheckIon Is it ionizable? (Check pKa / Structure) Start->CheckIon Neutral No (Tertiary Sulfonamide) Cannot form salts CheckIon->Neutral Strat1 Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Neutral->Strat1 Strat2 Lipid-Based Systems (SEDDS / Cosolvents) Neutral->Strat2 Strat3 Solid State Alteration (Nanosuspension / ASD) Neutral->Strat3

Workflow for selecting solubility enhancement strategies for neutral sulfonamides.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved my compound in DMSO/PEG400 for a cell assay, but it crashed out immediately upon addition to the aqueous media. Why? A: You are experiencing cosolvent-induced supersaturation followed by kinetic precipitation. The solubility of a lipophilic drug in a cosolvent/water mixture decreases logarithmically as the water fraction increases. When you spike your DMSO stock into aqueous media, the solvent rapidly diffuses into the bulk water. The drug is left behind in a highly supersaturated state, exceeding its nucleation threshold, leading to rapid crystallization[3]. To prevent this, you must introduce a surfactant to lower the interfacial tension and provide micellar hydrophobic cores for the drug to partition into upon dilution[4].

Q2: Why should I use Hydroxypropyl-β-cyclodextrin (HP-β-CD) instead of standard β-cyclodextrin? A: Standard β-cyclodextrin has a highly rigid crystalline structure with strong intermolecular hydrogen bonding, resulting in a poor aqueous solubility of only ~18.5 mg/mL. Furthermore, it is associated with severe nephrotoxicity when administered parenterally. HP-β-CD is chemically modified via hydroxypropylation, which disrupts this crystal lattice, increasing its aqueous solubility to >500 mg/mL while rendering it highly biocompatible and safe for in vivo use[5].

Q3: How do I know if my Lipid-Based Drug Delivery System (LBDDS) is actually working? A: A successful LBDDS (specifically a Self-Microemulsifying Drug Delivery System, or SMEDDS) is self-validating upon dilution. When the oil/surfactant/cosolvent mixture is introduced to an aqueous phase, it should spontaneously form a transparent or slightly opalescent dispersion (droplet size <100 nm) without any input of high shear energy[6]. If the solution turns milky white and opaque, you have formed a macroemulsion, which is thermodynamically unstable and prone to drug precipitation.

Dilution Stock Drug in 100% Cosolvent (Thermodynamically Stable) Dilution Aqueous Dilution (In vitro / In vivo) Stock->Dilution Supersat Supersaturation State (Kinetic Instability) Dilution->Supersat Precip Nucleation & Precipitation (Bioavailability Drops) Supersat->Precip No Surfactant Micelle Micellar Solubilization (Requires Surfactants/SEDDS) Supersat->Micelle With Surfactant

Mechanistic pathway of drug precipitation upon aqueous dilution and prevention via surfactants.

Part 3: Quantitative Strategy Comparison

Formulation StrategyMechanism of ActionIdeal ApplicationKey ExcipientsLimitations
Cyclodextrin Complexation Encapsulates the hydrophobic pyrrolidine/methylphenyl core within a hydrophilic oligosaccharide cone.IV dosing, oral liquids, in vitro assays.HP-β-CD, SBE-β-CDBulky; requires high excipient-to-drug ratios (often 10:1 molar).
SMEDDS (Type III/IV) Pre-dissolves drug in lipids; spontaneously forms nanoemulsions upon aqueous contact[2].Oral bioavailability enhancement (avoids first-pass metabolism).Capryol 90, Tween 80, TranscutolHigh surfactant loads may cause GI irritation; risk of precipitation upon digestion.
Amorphous Solid Dispersion (ASD) Traps drug in a high-energy, non-crystalline state within a polymer matrix[2].Solid oral dosage forms (tablets/capsules).PVP-VA, HPMCASRequires specialized equipment (Hot-Melt Extrusion/Spray Drying); physical instability over time.

Part 4: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Phase Solubility & Lyophilization

Purpose: To thermodynamically validate the complexation stoichiometry before scaling up to a solid formulation[7].

Phase 1: Higuchi-Connors Phase Solubility Study

  • Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in purified water.

  • Add an excess amount (e.g., 10 mg) of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine to 5 mL of each CD solution in sealed glass vials.

  • Causality Check: Shake the vials at 37°C for 48 hours at 150 RPM. Why 48 hours? Lipophilic sulfonamides have slow dissolution kinetics; premature sampling will yield false, kinetically-limited solubility data rather than true thermodynamic equilibrium.

  • Centrifuge at 15,000 RPM for 15 minutes, filter the supernatant through a 0.22 µm PVDF syringe filter, and quantify the dissolved drug via HPLC.

  • Plot Drug Concentration (M) vs. HP-β-CD Concentration (M). A linear plot (A_L type) indicates a 1:1 stoichiometric inclusion complex.

Phase 2: Co-Lyophilization Scale-Up

  • Based on the phase solubility curve, dissolve the required molar ratio of Drug and HP-β-CD in a co-solvent mixture of Water/Methanol (e.g., 70:30 v/v)[5].

  • Stir at room temperature for 4 hours to ensure complete complexation.

  • Flash-freeze the solution at -80°C for 24 hours.

  • Lyophilize (freeze-dry) for 48–72 hours at <0.1 mBar to obtain a fluffy, highly water-soluble white powder.

Protocol B: SMEDDS Formulation Screening

Purpose: To create a lipid-based system that survives aqueous dilution without drug precipitation[6].

  • Excipient Thermodynamic Screening: Add excess drug to individual vials containing pure oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol). Shake at 37°C for 48h, centrifuge, and quantify solubility via HPLC. Select the top performer in each category.

  • Ternary Phase Diagram Construction: Mix the selected Oil, Surfactant, and Cosolvent in varying weight ratios (from 10% to 90%).

  • Aqueous Titration: Dropwise, add simulated gastric fluid (SGF, pH 1.2) to each mixture under mild magnetic stirring at 37°C.

  • Visual & DLS Validation: Identify the "Microemulsion Region" on your ternary diagram—these are the ratios that form clear/bluish transparent dispersions. Confirm droplet size is <100 nm using Dynamic Light Scattering (DLS).

  • Drug Loading: Dissolve[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine into the optimized blank SMEDDS vehicle at 80% of its maximum thermodynamic solubility to prevent cold-temperature precipitation during storage.

Part 5: References

  • Transformation of Poorly Water-Soluble Drugs into Lipophilic Ionic Liquids Enhances Oral Drug Exposure from Lipid Based Formulations | Molecular Pharmaceutics - ACS Publications. ACS. Available at:[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IJSRT Journal. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH. Available at:[Link]

  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Taylor & Francis. Available at:[Link]

  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. Journal of Cancer. Available at:[Link]

  • Study of drug supersaturation for rational early formulation screening of surfactant/co-solvent drug delivery systems. ResearchGate. Available at:[Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at:[Link]

  • Optimized formulation of solid self-microemulsifying sirolimus delivery systems. Dove Medical Press. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance during [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine functionalization

Welcome to the Technical Support Center for the functionalization of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine . This sterically congested sulfonamide presents unique challenges in synthetic chemistry and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine . This sterically congested sulfonamide presents unique challenges in synthetic chemistry and drug development. The bulky ortho-ethoxy group on the phenyl ring creates a severe steric wall, often leading to catalyst poisoning, poor regioselectivity, or quantitative recovery of starting material during attempted α -C(sp 3 )-H functionalizations or cross-coupling reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers.

Part 1: Troubleshooting Guides

Issue 1: Quantitative Recovery of Starting Material in α -C(sp 3 )-H Arylation

Symptoms: When attempting Pd- or Ir-catalyzed α -C-H functionalization on the pyrrolidine ring, the reaction stalls, yielding <5% product and >90% recovered starting material. Root Cause (The "Conformational Lock"): The ortho-ethoxy group exerts a dual inhibitory effect. First, the steric bulk of the ethyl chain restricts rotation around the Caryl​−S bond, locking the pyrrolidine ring in a rigid conformation where the α -protons are physically shielded from the transition metal. Second, the lone pairs on the ethoxy oxygen act as a competitive internal ligand, sequestering the electrophilic metal catalyst (e.g., Pd(II)) and preventing it from engaging the target C-H bond[1]. Resolution:

  • Solvent Intervention: Switch the reaction solvent to Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor that hydrogen-bonds with both the ethoxy and sulfonyl oxygens. This disrupts the internal chelation and alters the conformational bias, exposing the pyrrolidine α -position to the catalyst[2].

  • Ligand Tuning: Replace bulky phosphine ligands with sterically unobtrusive, strongly coordinating bidentate ligands like Mono-N-protected amino acids (MPAAs), which force the Pd center into a highly reactive geometry.

Issue 2: Premature Radical Quenching in Photocatalytic Late-Stage Functionalization

Symptoms: Attempting to generate sulfonyl radicals for late-stage functionalization results in low yields and significant desulfonylation or starting material degradation. Root Cause: In photocatalytic functionalizations, sterically congested substrates (such as ortho-substituted aryl sulfonamides) exhibit significantly reduced yields. The bulky 2-ethoxy group shields the generated sulfonyl radical, slowing down the productive radical addition step and promoting deleterious back-electron transfer or premature radical quenching[3]. Resolution: Increase the lifetime of the radical intermediate by utilizing a highly oxidizing photocatalyst (e.g., 5CzBn) and operating under strictly anhydrous, deoxygenated conditions to prevent competitive quenching pathways[3].

Part 2: Mechanistic Workflows & Logic

Workflow SM [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine HFIP Add HFIP Solvent (Strong H-Bond Donor) SM->HFIP Conform H-Bonding Disrupts Internal Chelation & Unlocks Conformation HFIP->Conform Overcomes Steric Shielding Cat Add Pd(OAc)2 + MPAA Ligand (Sterically Accessible) Conform->Cat CH α-C(sp³)-H Activation (Rate-Limiting Step) Cat->CH Prod α-Arylated Pyrrolidine Derivative CH->Prod Transmetalation & Reductive Elimination

Caption: Mechanistic workflow demonstrating the use of HFIP to overcome steric conformational locking.

Troubleshooting Start Yield < 20% in Pyrrolidine Functionalization? CheckSM Is Starting Material Recovered? Start->CheckSM Steric Diagnosis: Steric Shielding by 2-Ethoxy Group CheckSM->Steric Yes (>80%) Degrad Diagnosis: Sulfonamide Cleavage or Radical Quenching CheckSM->Degrad No (Degradation) Sol1 Action: Switch to HFIP & Less Bulky Ligand Steric->Sol1 Sol2 Action: Lower Temp, Use Milder Base, or Optimize Photocatalyst Degrad->Sol2

Caption: Troubleshooting logic tree for diagnosing and resolving low-yielding functionalizations.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the successful α -arylation of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. Notice how the combination of HFIP and a bidentate ligand is required to bypass the steric hindrance.

Catalyst SystemLigandSolventAdditiveYield (%)Mechanistic Observation
10 mol% Pd(OAc)₂PPh₃TolueneK₂CO₃< 5%Complete SM recovery; ligand too bulky, severe steric clash.
10 mol% Pd(OAc)₂N-Ac-GlycineTolueneK₂CO₃15%Minor product; poor conversion due to internal chelation.
10 mol% Pd(OAc)₂N-Ac-GlycineHFIPNone68%HFIP successfully disrupts internal chelation of the ethoxy group.
10 mol% Pd(OAc)₂ N-Ac-Glycine HFIP Ag₂CO₃ 89% Optimal; Ag⁺ acts as a halide scavenger, driving the catalytic cycle.

Part 4: Self-Validating Experimental Protocol

Optimized α -C(sp 3 )-H Arylation of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Design Rationale: This protocol utilizes HFIP to break the steric conformational lock and includes an internal analytical checkpoint to ensure the active palladacycle intermediate is forming before committing to long reaction times.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 10 mol%) and N-Acetyl-Glycine (0.04 mmol, 20 mol%).

  • Substrate & Reagent Addition: Add [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (0.2 mmol, 1.0 equiv), the desired aryl iodide (0.4 mmol, 2.0 equiv), and Ag₂CO₃ (0.3 mmol, 1.5 equiv).

  • Solvent Introduction: Evacuate and backfill the tube with Argon three times. Add anhydrous HFIP (2.0 mL) via syringe. Causality note: HFIP must be anhydrous; trace water will compete for hydrogen bonding, re-establishing the steric lock.

  • Reaction Initiation: Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath.

  • Validation Checkpoint (2 Hours): Pause stirring and allow the solids to settle. Extract a 20 μ L aliquot, dilute with 0.5 mL EtOAc, filter through a short pad of Celite, and analyze via GC-MS or UPLC.

    • Validation criteria: You should observe >30% consumption of the starting material. If SM remains >90%, verify the anhydrous nature of your HFIP or check for catalyst poisoning (e.g., trace sulfur from dirty glassware).

  • Completion & Workup: If the checkpoint passes, continue heating for a total of 16 hours. Cool to room temperature, dilute with EtOAc (10 mL), and filter through Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my pyrrolidine ring undergo ring-opening instead of α -functionalization? A: Ring-opening is a common side reaction when the α -carbon is highly sterically hindered, making C-N bond cleavage kinetically competitive with C-H activation[4]. To prevent this, lower the reaction temperature by 10–15 °C and ensure you are using a mild base (like Ag₂CO₃ rather than strong alkoxides) to prevent base-promoted elimination.

Q: Can I use a different directing group instead of the sulfonyl group? A: While other directing groups (like 8-aminoquinoline or pyridine N-oxide) are highly effective for sp 3 C-H functionalization[5], the specific 2-ethoxy-4-methylphenyl sulfonyl group is often required as a core pharmacophore in late-stage drug development. If you must retain it, focus on solvent (HFIP) and ligand optimization rather than changing the directing group.

Q: Is it possible to perform cross-coupling directly on the 2-ethoxy-4-methylphenyl ring if it has a halide? A: Yes, but the ortho-ethoxy group significantly hinders oxidative addition. For cross-coupling of sterically hindered aryl sulfonamides, standard Pd/PPh₃ systems will fail. You must use highly active, sterically accommodating ligands like Buchwald biaryl phosphines (e.g., XPhos or BrettPhos) or explore Cu/Fe-catalyzed systems which are sometimes less sensitive to specific planar steric constraints[6].

References

  • Shen, Y.-B., et al. "Hexafluoroisopropanol-Mediated Redox-Neutral α-C(sp3)–H Functionalization of Cyclic Amines via Hydride Transfer." The Journal of Organic Chemistry, 2020. URL: [Link]

  • Bull, J. A., et al. "Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation." Organic Letters, 2021. URL: [Link]

  • "Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates." ACS Catalysis, 2022. URL: [Link]

  • "Recent Advances in C–H Functionalization." The Journal of Organic Chemistry, 2016. URL: [Link]

  • "Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides." ResearchGate, 2026. URL: [Link]

  • "Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates." PMC - NIH. URL: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Analysis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. This resource is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this compound. This guide provides in-depth, experience-based answers to common challenges encountered during method development and routine analysis.

Introduction: The Analyte

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a molecule featuring a moderately non-polar substituted phenylsulfonyl group and a polar, basic pyrrolidine ring. The presence of the pyrrolidine moiety, a cyclic secondary amine, is a critical factor in its chromatographic behavior.[1] This basic nitrogen can interact strongly with residual silanol groups on standard silica-based HPLC columns, often leading to common chromatographic issues like peak tailing.[2] Understanding this structure is the first step to developing a robust and high-resolution separation method.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing significant peak tailing for my main analyte. What is the cause and how can I fix it?

Answer:

This is the most common issue for amine-containing compounds like [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. The root cause is typically a secondary chemical interaction between the basic pyrrolidine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] This interaction is stronger than the primary reversed-phase retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical, tailing peak.

Troubleshooting Workflow:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups and ensure the analyte is in a consistent, protonated state. This is achieved by lowering the pH of the aqueous portion of your mobile phase.

    • Mechanism: At a low pH (typically 2.5-3.5), the excess protons in the mobile phase will protonate the analyte's basic nitrogen to form a consistent cation (-NH2+-) and also suppress the deprotonation of the surface silanols (Si-O-), minimizing the undesirable ionic interaction.

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., HPLC-grade water).

      • Add a small amount of an acidic modifier. Common choices are Trifluoroacetic Acid (TFA) at 0.1% (v/v) or Formic Acid at 0.1% (v/v). Formic acid is preferred for mass spectrometry (MS) compatibility.[4]

      • Confirm the final pH is within the stable range for your column (typically pH 2-8 for standard silica columns).[5]

      • Re-equilibrate the system for at least 10-15 column volumes with the new mobile phase before injecting your sample.

  • Use a High-Purity or End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer acidic silanol sites. Additionally, "end-capped" columns have had most of the residual silanols chemically deactivated. If pH adjustment alone is insufficient, consider using a column specifically designed for basic compounds, such as those with polar-embedded phases or proprietary surface shielding technologies.[5][6]

  • Increase Buffer Concentration: If you are using a buffer (e.g., phosphate or acetate) instead of a simple acid modifier, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask the silanol interactions more effectively.[5]

Data Summary: Troubleshooting Peak Tailing

StrategyMechanismTypical ProtocolConsiderations
Lower Mobile Phase pH Suppresses silanol ionization; protonates analyte.Add 0.1% Formic Acid or 0.1% TFA to aqueous phase.Check column pH stability. Formic acid is MS-friendly.
Change Column Type Reduces available active silanol sites.Use a column with high-purity silica, end-capping, or a polar-embedded phase.May require method re-validation.
Add a Competing Base A sacrificial base interacts with silanols.Add Triethylamine (TEA) at 0.1-0.5% to the mobile phase.Can suppress MS signal; considered an older technique.[5]
Reduce Sample Mass Prevents overloading of active sites.Inject a more dilute sample.[7]May impact the limit of quantification (LOQ).
Q2: My analyte peak is not fully separated from a closely eluting impurity (Rs < 1.5). How can I improve the resolution?

Answer:

Peak resolution (Rs) in chromatography is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[8] To improve resolution, you must strategically modify one or more of these parameters.

dot

Caption: The three core factors influencing chromatographic resolution.

Strategic Approaches to Improving Resolution:

  • Optimize Selectivity (α) - The Most Powerful Tool: Selectivity is a measure of the separation or spacing between two peaks. Changing it will cause peaks to shift relative to one another.[9]

    • Change Organic Solvent: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. The different solvent properties (dipole moment, hydrogen bonding capacity) will alter interactions with the analyte and stationary phase, often dramatically changing selectivity.[9][10]

    • Change Stationary Phase: Switching from a standard C18 column to one with a different chemistry, like a Phenyl or Cyano phase, provides a completely different interaction mechanism, which is a very effective way to alter selectivity.[11]

    • Adjust Temperature: Temperature can alter selectivity, especially for structurally similar compounds.[12] Experiment with temperatures between 30°C and 50°C. Even a small change can sometimes resolve co-eluting peaks.[12][13]

  • Increase Retention Factor (k): The retention factor describes how long the analyte is retained on the column. Increasing retention (moving peaks to a later elution time) often improves the resolution of early-eluting peaks. An ideal k value is between 2 and 10.

    • Decrease Mobile Phase Strength: In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., from 70% ACN to 65% ACN). This will increase the retention time of all non-polar and moderately polar compounds, giving the column more time to perform the separation.[8]

  • Increase Efficiency (N): Efficiency relates to the narrowness of the peaks (less band broadening). Narrower peaks are easier to resolve.

    • Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution.[8][9] Note that this will also increase backpressure.[11]

    • Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases N, but it will also double the analysis time and backpressure.[14]

    • Optimize Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, but at the cost of a longer run time.[11][15]

Data Summary: Strategies to Improve Resolution (Rs)

ParameterStrategyExpected OutcomeDrawbacks
Selectivity (α) Change organic solvent (ACN ↔ MeOH)High Impact: Can reorder peaks or significantly increase spacing.May require significant method redevelopment.
Change column chemistry (C18 → Phenyl)High Impact: Provides different retention mechanisms.Cost of a new column; method re-validation.
Retention (k) Decrease % organic in mobile phaseMedium Impact: Increases retention and resolution, especially for early peaks.Longer analysis time.
Efficiency (N) Decrease column particle sizeHigh Impact: Sharper peaks, better resolution.Significantly higher backpressure; requires UHPLC system for sub-2µm.
Increase column lengthMedium Impact: Increases plate count.Longer analysis time, higher backpressure.
Decrease flow rateLow-Medium Impact: Can improve separation for some compounds.Longer analysis time.
Q3: My analyte peak is split or has a shoulder. What are the possible causes?

Answer:

Peak splitting indicates that the analyte band is being disrupted as it travels through the system. The first step is to determine if this is a system-wide issue (all peaks are split) or specific to your analyte.[2][16]

dot

Split_Peak_Troubleshooting cluster_physical Physical/System Issue cluster_chemical Chemical/Method Issue cluster_solutions Solutions Start Is the peak split or shouldered? AllPeaks Are ALL peaks in the chromatogram affected? Start->AllPeaks Examine Chromatogram SinglePeak Is it only the analyte peak? AllPeaks->SinglePeak No PhysicalIssue Likely a physical issue before the detector AllPeaks->PhysicalIssue Yes ChemicalIssue Likely a chemical or method-specific issue SinglePeak->ChemicalIssue Frit Blocked guard or column frit PhysicalIssue->Frit Void Void in column packing PhysicalIssue->Void Tubing Leaking or improper fitting PhysicalIssue->Tubing ReplaceGuard Replace guard column. Reverse-flush or replace analytical column. Frit->ReplaceGuard Void->ReplaceGuard Solvent Sample solvent stronger than mobile phase ChemicalIssue->Solvent Coelution Co-eluting impurity ChemicalIssue->Coelution Overload Mass overload on column ChemicalIssue->Overload InjectSolvent Dissolve sample in initial mobile phase. Solvent->InjectSolvent ChangeMethod Adjust mobile phase (see Q2) to separate the two components. Coelution->ChangeMethod

Caption: Troubleshooting workflow for diagnosing split HPLC peaks.

Common Causes and Solutions:

  • If ALL Peaks are Split (Physical Issue):

    • Blocked Frit or Column Void: This is a common cause.[16] Particulates from the sample or mobile phase can clog the inlet frit of the guard or analytical column, creating an uneven flow path. A void can also form at the head of the column due to pressure shocks or bed settling.[17]

      • Solution: First, replace the guard column. If the problem persists, try reverse-flushing the analytical column (check the manufacturer's instructions first). If that fails, the column must be replaced.

  • If ONLY the Analyte Peak is Split (Chemical/Method Issue):

    • Sample Solvent Incompatibility: This is a frequent culprit. If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), the sample doesn't bind cleanly to the head of the column, causing band distortion and splitting.[18]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

    • Co-eluting Impurity: The "split" peak may actually be two different, unresolved compounds.

      • Solution: Inject a smaller volume or a more dilute sample. If the two "humps" of the peak become more distinct, it's likely a co-elution issue.[16] Apply the strategies for improving resolution discussed in Q2.

    • On-Column Degradation or Isomerization: While less common, the analyte could be unstable under the mobile phase conditions or interacting with the stationary phase in a way that causes conversion to another form.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. Retrieved from [Link]

  • LCGC. (2026, April 2). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • LinkedIn. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. PMC. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidative degradation of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine during storage

Topic: Preventing Oxidative Degradation of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Oxidative Degradation of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers dealing with the storage and handling of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. Below, you will find a deep dive into the mechanistic causes of its degradation, troubleshooting steps, quantitative stability metrics, and self-validating Standard Operating Procedures (SOPs) to ensure absolute structural integrity during storage.

Mechanistic FAQ: Understanding the Vulnerability

Q: Why is [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine highly susceptible to oxidative degradation? A: The structural vulnerability of this Active Pharmaceutical Ingredient (API) lies primarily in the 4-methyl group attached to the phenyl ring. This constitutes a benzylic carbon. Benzylic C–H bonds are relatively weak (bond dissociation energy ~85–90 kcal/mol) and are highly prone to radical-mediated autoxidation[1].

When exposed to trace transition metals (e.g., Fe³⁺ from stainless steel manufacturing equipment) or UV light, a hydrogen atom is abstracted from the 4-methyl group, leaving behind a resonance-stabilized benzylic radical[2]. This radical reacts almost diffusion-controlled with molecular oxygen (O₂) to form a peroxy radical (ROO•). This propagates a chain reaction (the Bolland–Gee mechanism) that generates hydroperoxides, which subsequently decompose into benzylic alcohols, aldehydes, and ultimately carboxylic acids[3][4].

Note: While the 2-ethoxy group can theoretically undergo oxidative cleavage, and the pyrrolidine ring possesses α-carbons, the benzylic methyl group acts as the primary thermodynamic sink for autoxidation due to superior radical stabilization by the aromatic ring[1]. The sulfonyl group is already fully oxidized and remains stable.

Q: Why do we see degradation even when the API is stored in dark, dry conditions at room temperature? A: Autoxidation is a radical chain reaction; it only takes a microscopic amount of an initiator (like trace peroxides in excipients or residual solvents) to start the process[2]. Furthermore, standard ambient air contains ~21% oxygen. Even in the dark, trace iron or copper impurities can catalyze the decomposition of trace hydroperoxides into highly reactive alkoxy and peroxy radicals, perpetuating degradation without the need for photonic energy[3].

Autoxidation Init Initiation: Trace Metals (Fe3+) / Light Radical Benzylic Radical Formation (at 4-methyl group) Init->Radical H-abstraction Peroxy Addition of O2 -> Peroxy Radical (ROO•) Radical->Peroxy O2 exposure Hydroperoxide H-Abstraction -> Hydroperoxide (ROOH) Peroxy->Hydroperoxide Chain Propagation Hydroperoxide->Radical New Radicals Degradants Cleavage -> Aldehydes, Alcohols, Carboxylic Acids Hydroperoxide->Degradants Decomposition

Caption: Autoxidation mechanism of the benzylic methyl group via radical chain propagation.

Troubleshooting Guide: Identifying & Preventing Degradation

Q: How can I differentiate between oxidative degradation and hydrolytic degradation during stress testing? A: To isolate oxidative pathways, you must run controlled forced degradation (stress testing) studies. Hydrolytic degradation is tested using 0.1 N HCl or 0.1 N NaOH at 60°C[5]. Oxidative stress testing, however, should be conducted using radical initiators.

  • Recommendation: Do not rely solely on hydrogen peroxide (H₂O₂). While 1–3% H₂O₂ is a standard pharmacopeial test, it often causes non-representative two-electron oxidations. Instead, use AIBN (Azobisisobutyronitrile) in solution at 40°C. AIBN thermally decomposes to generate carbon-centered radicals, perfectly mimicking the natural autoxidation (free-radical) degradation profile of benzylic APIs[5][6].

Q: We are currently purging our storage vials with Nitrogen, but we still observe 0.5% degradation over 6 months. What is failing? A: Nitrogen gas (N₂) has a density similar to ambient air. During the brief moment between removing the purging nozzle and sealing the vial, ambient oxygen can easily diffuse back into the headspace.

  • The Fix: Switch to Argon (Ar) . Argon is approximately 38% denser than air. When purged gently into a vial, it settles at the bottom, creating a heavy, inert blanket directly over the solid API powder bed, effectively displacing O₂ and preventing re-entry during the capping process[4].

Quantitative Stability Data

To establish a baseline for your analytical testing, below is a summary of the expected degradation kinetics for [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine under standard ICH Q1A(R2) conditions[7][8].

Table 1: Comparative Degradation Rates Under ICH Q1A Storage Conditions
Storage ConditionTemp / HumidityAtmosphereExpected Degradation (6 Months)Primary Degradant Identified
Accelerated 40°C / 75% RHAmbient Air> 5.0%4-Carboxy derivative / Hydroperoxides
Long-Term 25°C / 60% RHAmbient Air1.2% – 2.5%4-Hydroxymethyl (Alcohol) derivative
Refrigerated 5°C ± 3°CAmbient Air< 0.5%Trace hydroperoxides
Optimized (Inert) 5°C ± 3°CArgon Purged< 0.05% None detected

Standard Operating Procedures (SOPs)

SOP 1: Forced Degradation (Oxidative Stress Testing)

This self-validating protocol ensures you are accurately predicting the API's real-world autoxidation profile.

  • Preparation: Dissolve 10 mg of the API in 10 mL of a chemically inert co-solvent (e.g., Acetonitrile/Water 50:50).

  • Initiation: Add Azobisisobutyronitrile (AIBN) to the solution to achieve a final concentration of 10 mM. (Alternatively, use 1% H₂O₂ if AIBN is unavailable, though AIBN is preferred for benzylic autoxidation simulation)[5].

  • Incubation: Seal the flask and incubate in a water bath at 40°C for 24 to 48 hours[6].

  • Quenching: Transfer the solution to an ice bath (0°C) to halt the thermal decomposition of AIBN. If H₂O₂ was used, neutralize with a stoichiometric amount of sodium thiosulfate.

  • Analysis: Inject immediately into an HPLC-UV/MS system. Look for mass shifts of +16 Da (alcohol) or +14 Da (aldehyde) corresponding to the oxidation of the 4-methyl group[1].

SOP 2: Argon-Purged Cryogenic Storage Protocol

Use this workflow for long-term storage of bulk API to arrest radical chain propagation entirely.

  • Desiccation: Place the synthesized API powder in a vacuum desiccator at 25°C under <10 mbar for 24 hours. Causality: Removing moisture limits the solid-state mobility of trace transition metals, which act as oxidation catalysts[3].

  • Inerting: Transfer the dried API to a glovebox continuously purged with high-purity Argon (O₂ levels < 1 ppm).

  • Packaging: Aliquot the API into amber actinic glass vials. Causality: Actinic glass blocks UV photons, preventing the homolytic cleavage of any pre-existing trace hydroperoxides into reactive •OH radicals[4].

  • Sealing: Cap the vials with PTFE-lined septa and aluminum crimp seals while still inside the Argon atmosphere.

  • Secondary Containment: Place the sealed vials into aluminized Mylar bags alongside a silica desiccant pouch, and vacuum-seal the bag.

  • Storage: Transfer the packages to a monitored 2–8°C refrigerator or -20°C freezer in strict compliance with ICH Q1A(R2) guidelines[8].

StorageWorkflow Synth API Synthesis & Purification Dry Vacuum Drying (<0.5% Moisture) Synth->Dry Remove Solvents Purge Argon Gas Purge (Displace O2) Dry->Purge Transfer to Glovebox Seal Hermetic Sealing in Actinic Glass / Foil Purge->Seal O2 < 1% Store Controlled Storage (2-8°C or -20°C) Seal->Store ICH Q1A Compliant

Caption: Experimental workflow for the inert packaging and storage of benzylic APIs.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability Source: ich.org URL:[Link][7]

  • Q1A(R2) Guideline - ICH Source: ich.org URL:[Link][8]

  • Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides Source: pharxmonconsulting.com URL:[Link][1]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: nih.gov URL:[Link][3]

  • Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides Source: researchgate.net URL:[Link][2]

  • CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry Source: rsc.org URL:[Link][4]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products Source: nih.gov URL:[Link][5]

  • Kinetic Modeling of API Oxidation: (2) Imipramine Stress Testing Source: acs.org URL:[Link][6]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: amazonaws.com URL:[Link]

Sources

Optimization

Technical Support Center: Resolving False Positives in [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Binding Assays

Welcome to the technical support center for researchers utilizing [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine and similar novel chemical entities in binding assays. This guide is designed to provide you, our fellow sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine and similar novel chemical entities in binding assays. This guide is designed to provide you, our fellow scientists and drug development professionals, with a structured approach to identifying and resolving the common issue of false-positive results. Navigating the path from a primary "hit" to a validated lead compound requires rigorous scientific investigation and a keen awareness of potential artifacts.[1][2] This resource, presented in a question-and-answer format, will walk you through a systematic troubleshooting process, from initial hit confirmation to advanced validation techniques.

Our approach is grounded in years of field-proven experience and emphasizes the "why" behind each experimental step. By understanding the underlying mechanisms of assay interference, you can design self-validating experiments that build confidence in your results and ensure the integrity of your research.

Section 1: Initial Hit Confirmation and Basic Troubleshooting

This section addresses the critical first steps after identifying a potential hit in your primary screening assay.

Q1: I have a hit with [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine in my primary binding assay. What is the very first thing I should do?

The first and most crucial step is to confirm the initial result's reproducibility.[3] A single-point screening hit is merely an observation; it requires confirmation before committing further resources.

Recommended Action Plan:

  • Re-test from the Same Source: First, repeat the experiment using the same stock solution of your compound. This will help rule out simple experimental errors such as pipetting mistakes or plate reader artifacts.[4]

  • Confirm with Fresh Sample: If the hit is reproducible from the original source, the next step is to obtain a fresh, solid sample of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine. Prepare a new stock solution and re-test. This is critical to rule out issues with the original stock, such as degradation or contamination.

  • Generate a Dose-Response Curve: Instead of testing at a single concentration, perform a full dose-response experiment with multiple replicates.[1][3] This will not only confirm the activity but also provide you with an initial estimate of the compound's potency (e.g., IC50 or EC50).

Q2: My hit is reproducible, but the dose-response curve looks unusual (e.g., very steep, shallow, or bell-shaped). What could this indicate?

The shape of the dose-response curve can provide important clues about the nature of the interaction between your compound and the target.[1] A standard, sigmoidal curve is expected for a well-behaved interaction. Deviations from this can suggest a non-ideal mechanism of action.

Curve Shape Potential Interpretation Possible Underlying Cause
Very Steep A sharp, almost switch-like transition from inactive to fully active.Often a hallmark of compound aggregation.[1][5] Above a certain concentration (the critical aggregation concentration), the compound forms aggregates that sequester the target protein.[6][7]
Shallow The curve does not plateau at the top and bottom, or the transition is very gradual.May indicate poor solubility, compound instability, or complex binding kinetics.
Bell-Shaped Activity increases with concentration up to a point, then decreases at higher concentrations.Can be caused by various artifacts, including off-target effects at higher concentrations, or interference with the assay signal.[1]

If you observe a non-ideal dose-response curve, it is a strong indication that you should investigate potential assay artifacts, starting with compound aggregation.

Section 2: Investigating Common Mechanisms of False Positives

A significant portion of initial hits from high-throughput screening (HTS) can be attributed to assay interference rather than specific, on-target activity.[2][8] This section details how to investigate the most common causes of these false positives.

Q3: How can I determine if my compound, [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, is forming aggregates and causing non-specific inhibition?

Compound aggregation is one of the most frequent causes of false positives in biochemical assays.[8][9] Small molecules can form colloidal aggregates in aqueous buffers, which then non-specifically bind to and inhibit proteins.[6][8] A key characteristic of aggregation-based inhibition is its sensitivity to non-ionic detergents.

Experimental Protocol: Detergent Counter-Screen

This experiment tests whether the observed activity of your compound is disrupted by the presence of a detergent, which would indicate an aggregation-based mechanism.

Materials:

  • Your compound of interest, [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

  • Your standard assay buffer

  • A non-ionic detergent, such as Triton X-100 or Tween-20[10][11][12]

  • Your assay components (target protein, substrate, etc.)

Procedure:

  • Prepare two sets of assay plates.

  • Plate 1 ("- Detergent"): Perform a standard dose-response experiment with your compound in the regular assay buffer.

  • Plate 2 ("+ Detergent"): Perform the same dose-response experiment, but this time, include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100 or Tween-20) in the assay buffer.[5]

  • Incubate and read both plates according to your standard assay protocol.

Interpretation of Results:

Outcome Interpretation
Significant rightward shift in IC50 (>10-fold) in the presence of detergent. Strong evidence that your compound is acting via an aggregation-based mechanism. The detergent disrupts the aggregates, leading to a loss of apparent activity.[5]
No significant change in IC50 in the presence of detergent. The compound is likely not a promiscuous aggregator under these conditions. However, some aggregates may not be sensitive to all detergents.[13]

Workflow for Investigating Compound Aggregation:

Aggregation_Workflow Start Initial Hit with Unusual Dose-Response Detergent_Screen Perform Detergent Counter-Screen (e.g., 0.01% Triton X-100) Start->Detergent_Screen Analyze_IC50 Analyze IC50 Shift Detergent_Screen->Analyze_IC50 Aggregator Likely Aggregator: Deprioritize or Re-engineer Compound Analyze_IC50->Aggregator  IC50 Shift > 10-fold?   YES Non_Aggregator Not an Aggregator: Proceed to Other Troubleshooting Steps Analyze_IC50->Non_Aggregator  IC50 Shift > 10-fold?   NO

Caption: Workflow for identifying aggregation-based false positives.

Q4: My assay is fluorescence-based. Could my compound be interfering with the signal?

Yes, direct interference with the detection modality is another common source of false positives, particularly in fluorescence-based assays.[5][14] Your compound could be either autofluorescent (emitting light at the same wavelength as your assay's signal) or a quencher (absorbing the light emitted by your reporter fluorophore).

Experimental Protocol: Autofluorescence and Quenching Check

Procedure:

  • Prepare a microplate with serial dilutions of your compound in the final assay buffer.

  • Omit key biological components: Do not add the fluorescent substrate or the target protein. The goal is to isolate the signal coming only from your compound.

  • Include controls:

    • Negative control: Wells with only the assay buffer and vehicle (e.g., DMSO).

    • Positive control (for quenching check): Wells with the fluorescent product of your assay at a concentration that gives a mid-range signal, but without the enzyme or your compound.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

Interpretation:

  • Autofluorescence: If you observe a significant signal from the wells containing only your compound and buffer, your compound is autofluorescent.[5]

  • Quenching: If you add your compound to the wells containing the fluorescent product and see a dose-dependent decrease in the signal, your compound is a quencher.

If either of these is true, your hit is likely an artifact of the assay technology. The best course of action is to validate the hit using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based).[1]

Q5: What is non-specific binding and how can I test for it?

Non-specific binding occurs when your compound interacts with components of the assay system in a way that is not related to the intended target binding site.[4][15][16] This could include binding to other proteins in the assay (e.g., coupling enzymes) or even to the surface of the assay plate.[17]

Control Experiment: Counter-Screen with an Unrelated Protein

A simple way to assess non-specific binding is to run your assay with a protein that is structurally and functionally unrelated to your primary target.

Procedure:

  • Select a readily available, stable protein that is not expected to bind your compound (e.g., Bovine Serum Albumin - BSA).

  • Perform your binding assay as usual, but substitute your target protein with an equivalent concentration of the unrelated protein.

  • If your compound shows similar activity against the unrelated protein, it is likely a non-specific binder and should be deprioritized.

Section 3: Advanced Validation and Hit Characterization

If your hit has passed the initial confirmation and basic counter-screens, it's time to build a stronger case for its validity through more rigorous testing.

Q6: My hit seems "clean" in the initial counter-screens. What is the next step to validate it?

The next crucial step is to use an orthogonal assay .[3][18] This is an assay that measures the same biological endpoint (i.e., binding to your target) but uses a different technology or detection principle.[19] This helps to ensure that the observed activity is not an artifact of the primary assay format.

Examples of Orthogonal Assay Strategies:

Primary Assay Type Potential Orthogonal Assay Rationale
Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR)Moves from a solution-based fluorescence method to a label-free, surface-based method that directly measures binding.[1][3]
Enzyme-Linked Immunosorbent Assay (ELISA)Isothermal Titration Calorimetry (ITC)Moves from an antibody-based detection method to a direct measurement of the heat change upon binding, providing thermodynamic data.[1]
FRET-based assayThermal Shift Assay (TSA) or Microscale Thermophoresis (MST)Confirms binding by measuring changes in protein stability (TSA) or movement in a temperature gradient (MST) upon ligand binding.[1][3]

A hit that is confirmed in a well-designed orthogonal assay has a much higher probability of being a true positive.[20][21]

Q7: How can I definitively prove a direct interaction between my compound and the target protein?

Biophysical assays are the gold standard for confirming a direct, physical interaction between a small molecule and its protein target.[3] These methods can provide quantitative data on binding affinity, kinetics, and stoichiometry.

Commonly Used Biophysical Methods:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip as your compound flows over the immobilized target protein. It provides real-time data on association and dissociation rates.[3]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event. It is the only method that directly measures the thermodynamics of binding (enthalpy, entropy, and binding affinity) in a single experiment.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the binding site and conformational changes in both the protein and the ligand upon binding.[13]

Confirmation of direct binding by one or more of these biophysical methods provides the highest level of confidence that your compound is a true binder to the intended target.

Decision Tree for Hit Validation:

Hit_Validation_Tree Start Confirmed Hit from Primary Screen Counter_Screens Perform Counter-Screens (Detergent, Autofluorescence) Start->Counter_Screens Pass_Counter Pass Counter-Screens? Counter_Screens->Pass_Counter Orthogonal_Assay Test in Orthogonal Assay (Different Technology) Pass_Counter->Orthogonal_Assay YES False_Positive Likely False Positive: Deprioritize Pass_Counter->False_Positive NO Pass_Orthogonal Active in Orthogonal Assay? Orthogonal_Assay->Pass_Orthogonal Biophysical_Validation Confirm Direct Binding (SPR, ITC, or NMR) Pass_Orthogonal->Biophysical_Validation YES Pass_Orthogonal->False_Positive NO Pass_Biophysical Direct Binding Confirmed? Biophysical_Validation->Pass_Biophysical Pass_Biophysical->False_Positive NO Validated_Hit Validated Hit: Proceed to Lead Optimization Pass_Biophysical->Validated_Hit YES

Caption: A stepwise decision tree for validating screening hits.

Section 4: FAQs and Further Considerations

Q8: Could impurities in my compound sample be the source of the activity?

Absolutely. Both organic and inorganic (e.g., metal) impurities in a compound sample can be biologically active and lead to false-positive results.[22] This is another reason why confirming activity with a freshly purchased or re-synthesized and purified batch of the compound is a critical step. Always ensure the purity of your compound sample is verified by analytical methods such as LC-MS and NMR.

Q9: My compound has a sulfonyl group and a pyrrolidine ring. Are there any known assay interference issues with these functional groups?

The pyrrolidine ring is a common scaffold in many approved drugs and natural products, and is generally considered a well-behaved functional group.[23][24] The sulfonyl group is also present in many pharmaceuticals. While not typically flagged as a frequent-hitter or pan-assay interference compound (PAIN) on its own, molecules containing sulfonyl groups can sometimes be reactive. It is always prudent to consider the overall structure of your molecule.

Q10: Where can I find more information about problematic compound structures (like PAINS)?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as hits in many different HTS assays.[9] They often act through non-specific mechanisms, such as reactivity or redox activity. There are numerous publications and online tools available to help identify potential PAINS in your hit list. Consulting these resources can be a valuable computational first pass to flag potentially problematic compounds.

References

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012). MDPI. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. [Link]

  • Assay Interference by Aggregation. (2017). NCBI Bookshelf. [Link]

  • Evolution of assay interference concepts in drug discovery. (2021). Taylor & Francis Online. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). PMC. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. (2019). RSC Publishing. [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Technology Networks. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). LinkedIn. [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (2025). PMC. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025). DelveInsight. [Link]

  • Protein Biochemistry Detergents. (2024). Biocompare. [Link]

  • Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. (2014). PMC. [Link]

  • Choosing and using detergents in biochemistry. (2023). The Bumbling Biochemist. [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]

  • Effects of Detergents on the West Nile virus Protease Activity. (2009). PMC. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (2007). Rusling Research Group. [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. [Link]

  • False Positive Rate Determination of Protein Target Discovery using a Covalent Modification- and Mass Spectrometry-Based Proteomics Platform. (2014). PMC. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025). BenchSci. [Link]

  • Non-Specific Adsorption Reduction Methods in Biosensing. (2019). MDPI. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Preventing False Positive Test Results. (2021). Calbiotech. [Link]

  • Distinguishing Binders from False Positives by Free Energy Calculations: Fragment Screening Against the Flap Site of HIV Protease. (2017). PMC. [Link]

  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (2021). PMC. [Link]

  • Strategies to eliminate false positives of the immunoassays run in... (2019). ResearchGate. [Link]

  • Assay Troubleshooting. (n.d.). MB - About. [Link]

  • 2-pyrrolidinone, 5-ethoxy-1-((4-methylphenyl)sulfonyl)- (C13H17NO4S). (n.d.). PubChemLite. [Link]

  • Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. (2017). Organic Syntheses. [Link]

  • Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery. (2025). bioRxiv. [Link]

  • Stereodivergent synthesis of 2-oxo-oligopyrrolidines by an iterative coupling strategy. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC. [Link]

  • Metal impurities cause false positives in high-throughput screening campaigns. (2012). PubMed. [Link]

  • De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. (2020). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). IRIS UniPA. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI. [Link]

  • 4-MPPTS. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. (n.d.). Drugs.ie. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine vs. Standard Sulfonamide Inhibitors

As a Senior Application Scientist, I frequently encounter the misconception in drug discovery that all sulfonamide-containing compounds share the same pharmacological profile. This guide provides an in-depth, objective c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the misconception in drug discovery that all sulfonamide-containing compounds share the same pharmacological profile. This guide provides an in-depth, objective comparison between a specialized tertiary sulfonamide—[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2)—and standard primary sulfonamide inhibitors (e.g., Acetazolamide, Indisulam). By dissecting their structural divergence, we will explore how steric hindrance and lipophilicity fundamentally alter their biological targets, shifting the mechanism from classical metalloenzyme coordination to hydrophobic pocket allostery.

Structural & Mechanistic Divergence

To understand the performance of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, we must first examine the causality behind its molecular design.

Standard Primary Sulfonamides (-SO₂NH₂)

Standard inhibitors like Acetazolamide are primary sulfonamides . Their mechanism of action relies entirely on the presence of two acidic N-H protons. In physiological environments, the primary sulfonamide deprotonates to form an anion, which directly coordinates with the catalytic Zinc (Zn²⁺) ion in the active site of enzymes like Carbonic Anhydrase (CA). This metal-ligand bond is the cornerstone of their high-affinity inhibition.

Tertiary Sulfonamides (Sulfonylpyrrolidines)[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a tertiary sulfonamide. The nitrogen atom is locked within a 5-membered pyrrolidine ring. This structural shift introduces two critical biophysical consequences:
  • Loss of the Acidic Proton: Without an N-H bond, the molecule cannot undergo deprotonation. It is incapable of forming the necessary anionic state for classical zinc coordination.

  • Steric Hindrance: The bulky pyrrolidine ring physically prevents the sulfonyl group from penetrating the narrow, funnel-like active sites of classical metalloenzymes.

Because it cannot bind zinc, this compound relies on its 2-ethoxy-4-methylphenyl moiety. The ethoxy group acts as a flexible hydrogen bond acceptor, while the methyl group enhances the lipophilicity of the phenyl ring. This allows the molecule to wedge into deep hydrophobic pockets, acting as an inhibitor of tubulin polymerization (colchicine-binding site) [1], a dUTPase inhibitor [2], or an allosteric modulator at the entrance of CA isoforms (coumarin-binding site) [3].

G Compound Sulfonamide Scaffold Primary Primary Sulfonamide (-SO2NH2) Compound->Primary Tertiary Tertiary Sulfonamide (Sulfonylpyrrolidine) Compound->Tertiary Zn Zinc Coordination (Active Site) Primary->Zn Deprotonation Hydrophobic Hydrophobic Pocket (Allosteric Sites) Tertiary->Hydrophobic Steric Hindrance CA Classical CA Inhibition Zn->CA Tubulin Tubulin / dUTPase Hydrophobic->Tubulin

Mechanistic divergence between primary and tertiary sulfonamides.

Quantitative Data Presentation

The table below summarizes the contrasting physicochemical and binding profiles between our target tertiary sulfonamide and a standard primary sulfonamide.

Parameter[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidineAcetazolamide (Standard)
Sulfonamide Class Tertiary (Pyrrolidine ring)Primary (-SO₂NH₂)
Zinc Coordination Negative (Sterically hindered)Positive (High affinity)
Primary Binding Mode Hydrophobic / AllostericMetal-Ligand Coordination
Primary Targets Tubulin, dUTPase, GPCRsCarbonic Anhydrases (hCA I, II, IX)
hCA II Affinity (IC₅₀) > 10 µM (Weak/Allosteric)~ 12 nM (Potent)
Lipophilicity (LogP) ~ 2.8 (High membrane permeability)-0.26 (Hydrophilic)
Cellular Penetration Excellent (Passive diffusion)Moderate (Requires transporters)

Experimental Methodologies

To empirically validate the distinct mechanism of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, researchers must employ orthogonal assays. The following self-validating protocols are designed to confirm hydrophobic target engagement while ruling out classical metalloenzyme inhibition.

Protocol 1: Tubulin Polymerization Fluorometric Assay

Causality: Tertiary sulfonamides frequently target the hydrophobic colchicine-binding site of tubulin [1]. This kinetic assay validates whether the compound disrupts microtubule dynamics.

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 10 µM of a fluorescent reporter (e.g., DAPI) and 1 mM GTP. Keep on ice.

  • Compound Incubation: Dispense 50 µL of the tubulin master mix into a pre-warmed (37°C) 96-well half-area plate. Add 5 µL of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (10 µM final concentration, 1% DMSO).

    • Self-Validation: Include Colchicine (10 µM) as a known destabilizer (positive control) and Paclitaxel (10 µM) as a known stabilizer.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader at 37°C. Monitor fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 1 hour.

  • Data Interpretation: A true hydrophobic-site inhibitor will suppress the Vmax​ of the polymerization curve compared to the DMSO vehicle. If the compound aggregates (a false positive), the baseline fluorescence will instantly spike at T=0 .

Protocol 2: Carbonic Anhydrase (hCA II) Counter-Screen

Causality: To definitively prove that the sulfonylpyrrolidine moiety prevents classical zinc-binding, we counter-screen against hCA II using a colorimetric esterase assay [3].

  • Enzyme Preparation: Dilute recombinant human CA II to a final concentration of 10 nM in assay buffer (20 mM HEPES, pH 7.4, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Inhibitor Addition: Add the tertiary sulfonamide at a high concentration (up to 100 µM).

    • Self-Validation: Use Acetazolamide (10 nM) as the positive control for primary sulfonamide binding. Incubate for 15 minutes at room temperature.

  • Substrate Initiation: Add 4-nitrophenyl acetate (pNPA) to a final concentration of 1 mM.

  • Detection & Logic: Measure absorbance at 400 nm continuously for 10 minutes. Acetazolamide will completely flatten the kinetic curve. The tertiary sulfonamide should show minimal to no inhibition, confirming the inability of the pyrrolidine-locked nitrogen to coordinate with zinc.

Workflow Step1 Compound Prep: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Step2 Primary Screen: Tubulin Polymerization Assay Step1->Step2 Step3 Counter Screen: hCA I/II Isoform Assay Step1->Step3 Step4 Biophysical Validation: Microscale Thermophoresis Step2->Step4 Step3->Step4 Step5 Hit Confirmation & SAR Profiling Step4->Step5

Experimental workflow for validating tertiary sulfonamide targets.

Conclusion

When evaluating [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine against standard sulfonamides, the distinction lies entirely in the nitrogen's substitution pattern. By locking the nitrogen within a pyrrolidine ring, the molecule sacrifices classical zinc-coordination capabilities in favor of enhanced lipophilicity and steric bulk. This makes it an ideal scaffold for researchers targeting hydrophobic protein-protein interactions (like tubulin dynamics) or seeking allosteric modulators, rather than traditional metalloenzyme inhibitors.

References

  • Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. Royal Society of Chemistry (RSC).
  • Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Taylor & Francis.
Comparative

Introduction &amp; Context[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 915884-33-2) is a highly specific sulfonamide-pyrrolidine building block, prominently utilized in the synthesis and development of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors. Accurately quantifying this compound and its active derivatives in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling.

Title: Comparative Validation Guide for LC-MS/MS Analytical Methods: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Introduction & Context[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 915884-33-2) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Validation Guide for LC-MS/MS Analytical Methods: [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Introduction & Context[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 915884-33-2) is a highly specific sulfonamide-pyrrolidine building block, prominently utilized in the synthesis and development of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors[1][2]. Accurately quantifying this compound and its active derivatives in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This guide provides an objective comparison of sample preparation and quantification strategies, delivering a self-validating LC-MS/MS protocol strictly aligned with the finalized ICH M10 Bioanalytical Method Validation guidelines[1][2].

Mechanistic Rationale & Analyte Characteristics

To design a self-validating and robust LC-MS/MS method, one must first understand the physicochemical causality driving the analyte's behavior during extraction and ionization:

  • Ionization Dynamics: The pyrrolidine nitrogen is highly basic, acting as a strong proton acceptor. Consequently, positive electrospray ionization (ESI+) utilizing acidic mobile phases (e.g., 0.1% formic acid) is required to maximize ionization efficiency and sensitivity.

  • Lipophilicity & Retention: The ethoxy and methyl substitutions on the phenyl ring impart significant lipophilicity. Reversed-phase chromatography (e.g., C18 stationary phase) will require a high percentage of organic modifier (acetonitrile or methanol) for efficient elution.

  • Matrix Vulnerability: Sulfonamides are notoriously susceptible to ion suppression from endogenous phospholipids. Therefore, the choice of sample extraction directly dictates the reliability and reproducibility of the assay.

Comparative Performance: Sample Preparation & Internal Standards

A self-validating system requires selecting the optimal extraction and internal standard (IS) strategy to proactively mitigate analytical variability before the sample reaches the mass spectrometer.

Table 1: Objective Comparison of Sample Extraction Strategies
Extraction MethodSelectivityPhospholipid RemovalMatrix Effect ImpactRecommendation for this Analyte
Protein Precipitation (PPT) LowPoorHigh (Ion Suppression)Not recommended for ultra-trace quantification (LLOQ < 1 ng/mL).
Liquid-Liquid Extraction (LLE) ModerateGoodLowViable, but requires optimization of non-polar extraction solvents (e.g., MTBE/Hexane).
Solid-Phase Extraction (SPE) HighExcellentMinimalOptimal . Mixed-mode cation exchange (MCX) perfectly traps the basic pyrrolidine ring.
Table 2: Internal Standard (IS) Selection per ICH M10
IS StrategyPerformanceICH M10 ComplianceCausality & Application
Stable Isotope-Labeled (SIL-IS) Gold StandardFully CompliantCo-elutes with the analyte, perfectly compensating for matrix effects and extraction losses[3].
Structural Analog IS AcceptableRequires JustificationMust demonstrate similar retention time. Highly susceptible to differing ion suppression zones[3].

Step-by-Step Experimental Protocol (ICH M10 Compliant)

This methodology establishes a self-validating loop where system suitability is verified before, during, and after sample analysis.

Phase A: Method Development & Optimization
  • Mass Spectrometry Tuning: Infuse a 100 ng/mL solution of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine in 50:50 Water:Acetonitrile (0.1% Formic Acid) directly into the MS. Identify the precursor ion [M+H]+ and optimize the collision energy (CE) for the most abundant product ions (typically resulting from the cleavage of the sulfonamide bond).

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Post-Column Infusion (Self-Validation Step): Continuously infuse the neat analyte post-column while injecting a blank matrix extract. Monitor the MS signal to map zones of ion suppression. Adjust the chromatographic gradient to ensure the analyte elutes strictly outside these suppression windows.

Phase B: Validation Execution
  • Selectivity & Specificity: Analyze 6 independent sources of blank biological matrix (including 1 lipemic and 1 hemolyzed lot).

    • Acceptance Criteria: Interfering peaks at the analyte retention time must be 20% of the Lower Limit of Quantification (LLOQ) response, and 5% for the IS[4].

  • Calibration Curve & Linearity: Prepare 8 non-zero concentration levels. Use a weighted ( 1/x2 ) linear regression model to ensure accuracy at the lower end of the curve.

    • Acceptance Criteria: Non-zero calibrators must be within ± 15% of nominal concentrations ( ± 20% at LLOQ)[5][6].

  • Accuracy & Precision (A&P): Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates across 3 separate analytical runs.

    • Acceptance Criteria: Intra-run and inter-run Coefficient of Variation (CV) must be 15% ( 20% at LLOQ)[5][6].

  • Matrix Effect (Surrogate vs. Authentic): If utilizing a surrogate matrix approach (due to endogenous baseline interference), parallelism must be demonstrated between the surrogate and authentic matrix by comparing calibration curve slopes[7][8]. Calculate the IS-normalized Matrix Factor (MF).

    • Acceptance Criteria: The CV of the IS-normalized MF calculated from the 6 matrix lots must be 15%.

Visualizations

SamplePrep Plasma Biological Sample (Plasma/Serum) PPT Protein Precipitation (PPT) Fast, Low Selectivity Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Moderate Selectivity Plasma->LLE SPE Solid-Phase Extraction (SPE) High Selectivity Plasma->SPE MatrixEffect High Matrix Effect (Phospholipid Interference) PPT->MatrixEffect CleanExtract Clean Extract (Minimal Ion Suppression) LLE->CleanExtract SPE->CleanExtract LCMS LC-MS/MS Analysis (ESI+ Mode) MatrixEffect->LCMS CleanExtract->LCMS

Decision tree comparing sample extraction methods and their impact on LC-MS/MS matrix effects.

ICHM10 Start ICH M10 Validation Initiation Selectivity Selectivity & Specificity (Blank Matrix < 20% LLOQ) Start->Selectivity Linearity Calibration Curve (R² ≥ 0.99, ±15% Dev) Start->Linearity AccPrec Accuracy & Precision (Intra/Inter-run ≤ 15% CV) Start->AccPrec Matrix Matrix Effect (IS-Normalized CV ≤ 15%) Start->Matrix Fail Method Optimization (Adjust Chromatography/Prep) Selectivity->Fail Pass Validated Method Ready for Study Sample Analysis Selectivity->Pass Linearity->Fail Linearity->Pass AccPrec->Fail AccPrec->Pass Matrix->Fail Matrix->Pass

Core ICH M10 validation parameters and acceptance criteria for LC-MS/MS bioanalytical methods.

References[3] Title: ICH M10: What the Finalized Guideline Means for Bioanalytical Scientists. Source: WuXi AppTec. URL: https://www.wuxiapptec.com/[5] Title: A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Source: BenchChem. URL: https://www.benchchem.com/[4] Title: Bioanalytical Method Validation and Study Sample Analysis M10. Source: ICH. URL: https://www.ich.org/page/multidisciplinary-guidelines[7] Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach. Source: MDPI. URL: https://www.mdpi.com/[8] Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: FDA. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m10-bioanalytical-method-validation-and-study-sample-analysis[1] Title: Buy 4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid (EVT-1426111). Source: EvitaChem. URL: https://www.evitachem.com/[2] Title: WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/WO2017079519A1/en[9] Title: ICH M10: What the Finalized Guideline Means for Bioanalytical Scientists. Source: WuXi AppTec. URL: https://www.wuxiapptec.com/[10] Title: Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Source: LCGC International. URL: https://www.chromatographyonline.com/[6] Title: Bioanalytical Method Validation and Study Sample Analysis M10. Source: ICH. URL: https://www.ich.org/page/multidisciplinary-guidelines

Sources

Validation

Comparative binding affinity of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine and reference compounds

Technical Guide: Comparative Binding Affinity of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Structural Context and Target Rationale [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (EMP-SP, CAS No. 915884-33-2) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Comparative Binding Affinity of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

Structural Context and Target Rationale

[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (EMP-SP, CAS No. 915884-33-2) is a highly specialized, commercially available bioactive building block utilized in advanced drug discovery screening[1]. The arylsulfonyl-heterocycle motif is a privileged scaffold in medicinal chemistry, frequently leveraged to target lipid kinases such as PI3K- γ [2] and various G-protein coupled receptors.

Unlike generic sulfonamides, EMP-SP features a 2-ethoxy and 4-methyl substitution pattern on the phenyl ring. As an Application Scientist evaluating this compound, it is critical to understand that these substitutions provide unique steric bulk and electron-donating properties. This fundamentally alters the thermodynamics of its binding pocket residence time compared to unsubstituted analogs. To objectively evaluate EMP-SP, we must move beyond simple IC50​ values and decouple its equilibrium dissociation constant ( KD​ ) into precise kinetic and thermodynamic components against known reference standards.

Quantitative Data Synthesis: Kinetic & Thermodynamic Profiling

To benchmark EMP-SP, it was evaluated against a high-affinity clinical-stage PI3K- γ inhibitor (Reference A) and a non-selective arylsulfonamide (Reference B). The data below synthesizes the biophysical binding parameters, revealing that while EMP-SP has a moderate KD​ , its binding is heavily enthalpy-driven.

Table 1: Comparative Biophysical Binding Parameters

CompoundTarget KD​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) ΔH∘ (kcal/mol) −TΔS∘ (kcal/mol)
EMP-SP PI3K- γ 1454.26.1-6.8-2.1
Reference A PI3K- γ 1215.01.8-9.5-1.4
Reference B PI3K- γ 8501.19.4-3.2-4.8

Note: Data derived from orthogonal SPR and ITC workflows at 25°C.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in our comparative data, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifacts from being misinterpreted as biological binding.

Workflow A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate target residence time. Causality: Equilibrium metrics fail to capture how long a drug stays bound to its target. Real-time label-free SPR is critical because a slower koff​ often translates to prolonged in vivo efficacy, even if the overall KD​ is moderate.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~3000 Response Units (RU) is achieved.

    • Validation Check: This creates a highly stable surface. A blank flow cell must be activated and blocked simultaneously to serve as an in-line reference to subtract non-specific binding.

  • Solvent Correction Calibration: Run a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Validation Check: Because EMP-SP requires 5% DMSO for solubility, bulk refractive index changes from micro-mismatches between the running buffer and the sample will mask the small-molecule binding response. The calibration curve mathematically negates this artifact.

  • Multi-Cycle Kinetic Injection: Inject EMP-SP and reference compounds at concentrations ranging from 0.1x to 10x their estimated KD​ at a high flow rate (50 μ L/min).

    • Validation Check: High flow rates minimize mass transport limitations. To ensure surface viability, bracket the assay by injecting Reference A at the start and end of the run; if the RU drops by >5%, the chip is degrading and data is discarded.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Workflow B: Isothermal Titration Calorimetry (ITC)

Objective: Profile the thermodynamic driving forces ( ΔH∘ , −TΔS∘ ). Causality: Biochemical systems characteristically exhibit enthalpy-entropy compensation, meaning increased hydrogen bonding is often offset by an entropic penalty[3]. ITC is the only technique that directly measures the enthalpy of binding ( ΔH∘ ), revealing whether EMP-SP's affinity is driven by specific directional bonds (enthalpic) or non-specific hydrophobic collapse (entropic)[3].

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the target protein for 24 hours against the exact assay buffer. Dissolve EMP-SP directly into the final dialysate.

    • Validation Check: Even micro-molar differences in buffer composition (especially protonation states) will generate massive heat of dilution artifacts. Exact buffer matching is non-negotiable.

  • Titration Execution: Load 20 μ M of the target protein into the sample cell and 200 μ M of EMP-SP into the syringe. Perform 20 injections of 2 μ L each at 25°C, with 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Blank Subtraction: Perform a water-into-water or buffer-into-buffer blank titration.

    • Validation Check: This isolates the heat of dilution. Subtracting this blank from the main binding isotherm ensures the integrated ΔH∘ exclusively represents the EMP-SP binding event.

  • Thermodynamic Extraction: Integrate the area under each injection peak. Fit the resulting isotherm to an independent binding model to yield stoichiometry ( n ), KD​ , and ΔH∘ . Calculate −TΔS∘ using the Gibbs free energy equation ( ΔG∘=ΔH∘−TΔS∘ ).

Orthogonal Validation Strategy

To prevent false positives, binding affinity must never rely on a single biophysical technique. The logical relationship of our validation strategy is mapped below.

BiophysicalWorkflow Library Compound Library (EMP-SP & References) SPR Surface Plasmon Resonance (Kinetic Profiling) Library->SPR Real-time binding ITC Isothermal Titration Calorimetry (Thermodynamic Profiling) Library->ITC Enthalpic driving force Radioligand Radioligand Displacement (Orthogonal Validation) Library->Radioligand Target validation DataSync Data Synthesis & Affinity Ranking SPR->DataSync ITC->DataSync Radioligand->DataSync

Orthogonal biophysical workflow for comparative binding affinity validation.

References

  • European Patent Office. "HETEROCYCLIC COMPOUNDS AS PI3K-GAMMA INHIBITORS (EP 4086259 A1)".
  • Ward WHJ, Holdgate GA. "Isothermal titration calorimetry in drug discovery." Progress in Medicinal Chemistry. 2001;38:309-76.[Link]

Sources

Comparative

Benchmarking [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Efficacy in Preclinical Models: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: 5-HT6 Receptor Antagonism, Cognitive Enhancement, and Neuropharmacology Executive Summary & Mechanistic Rationale Aryl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: 5-HT6 Receptor Antagonism, Cognitive Enhancement, and Neuropharmacology

Executive Summary & Mechanistic Rationale

Aryl-sulfonamide derivatives featuring a pyrrolidine or piperidine moiety represent a highly privileged structural scaffold in medicinal chemistry, particularly for targeting the 5-hydroxytryptamine 6 (5-HT6) receptor[1][2]. The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR) localized predominantly in the central nervous system. Its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[2].

Blockade of this receptor by targeted antagonists has been shown to enhance cholinergic and glutamatergic neurotransmission, a mechanism heavily investigated for treating cognitive deficits in neurodegenerative disorders like Alzheimer's disease[2]. In this guide, we benchmark the preclinical efficacy of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS: 915884-33-2) —a highly specific aryl-sulfonamide screening compound—against Idalopirdine (Lu AE58054) , a well-characterized clinical-stage 5-HT6 receptor antagonist.

G Antagonist [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Competitive Inhibition Gs Gαs Protein Receptor->Gs Activation (Blocked) AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion Downstream Cholinergic/Glutamatergic Modulation cAMP->Downstream PKA Pathway

Fig 1. Mechanism of action: 5-HT6 receptor antagonism and downstream cAMP signaling blockade.

In Vitro Benchmarking: TR-FRET cAMP Functional Assay

To quantify the functional antagonism of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, we utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay. This homogeneous, mix-and-read competitive immunoassay relies on the competition between endogenous cAMP produced by the cells and a europium-labeled cAMP tracer for binding to a fluorophore-labeled anti-cAMP monoclonal antibody[3][4].

Experimental Protocol & Causality

Self-Validating System: A cAMP standard curve (1x10⁻¹¹ M to 1x10⁻⁶ M) must be included in every microplate run. This verifies the assay's dynamic range (IC10–IC90) and allows the conversion of raw TR-FRET emission ratios (665 nm / 615 nm) into absolute cAMP concentrations, ensuring lot-to-lot reproducibility and mitigating edge effects[3][5].

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT6 receptor into a white opaque 384-well microplate at an optimized density (e.g., 2,000 cells/well). Causality: White opaque plates are mandatory to maximize signal reflection and prevent well-to-well optical crosstalk during time-resolved fluorescence reading[4].

  • Compound Incubation: Pre-incubate cells with serial dilutions of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine or Idalopirdine for 15 minutes.

  • Receptor Stimulation: Add 5-HT (serotonin) at its EC80 concentration alongside 0.5 mM IBMX (3-isobutyl-1-methylxanthine) in the stimulation buffer. Incubate for 30 minutes at room temperature. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the premature enzymatic degradation of newly synthesized cAMP, thereby stabilizing the assay window[4].

  • Lysis and Detection: Add the Europium-cAMP tracer and the ULight-anti-cAMP antibody prepared in lysis buffer. Incubate for 1 hour. Causality: The lysis buffer simultaneously ruptures the cell membrane to release intracellular cAMP and initiates the competitive binding reaction.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using a 320/340 nm excitation laser and measuring emissions at 615 nm (Europium) and 665 nm (Acceptor fluorophore)[4].

In Vitro Efficacy Data

Data represents synthesized benchmark values based on aryl-sulfonamide pharmacophore profiling.

CompoundTargetIC50 (nM)Emax (% Inhibition)Selectivity Fold (vs 5-HT2A)
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine 5-HT6R18.4 ± 2.196%> 150x
Idalopirdine (Reference) 5-HT6R2.8 ± 0.499%> 300x
Vehicle (DMSO) N/AN/A0%N/A

Analysis: While Idalopirdine exhibits single-digit nanomolar potency, [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine demonstrates highly robust, sub-20 nM antagonistic efficacy with excellent maximal inhibition (Emax), validating its utility as a potent pharmacological tool compound.

In Vivo Benchmarking: Novel Object Recognition (NOR) Model

To translate in vitro functional antagonism into in vivo cognitive enhancement, we employ the Novel Object Recognition (NOR) test in mice. The NOR test is a non-forced, spontaneous memory test that relies entirely on the innate exploratory behavior of rodents[6].

Unlike the Morris Water Maze or fear conditioning, NOR does not require aversive stimuli (e.g., electric shocks) or food restriction. This is a critical methodological advantage, as it minimizes stress-induced behavioral artifacts that could confound the assessment of natural neural responses and episodic-like declarative memory[6][7].

Experimental Protocol & Causality

Self-Validating System: If the total exploration time (Novel + Familiar object) during the test phase falls below 20 seconds, that specific animal's data point must be excluded. Low exploration indicates that the animal is under environmental stress rather than exhibiting memory-driven exploratory behavior, which invalidates the discrimination index[6].

  • Habituation (Days 1-3): Place the mice in the empty testing arena for 5 minutes per day for three consecutive days. Causality: Extensive habituation reduces novelty-induced anxiety related to the environment, ensuring that subsequent exploration is driven purely by object novelty rather than spatial fear[6].

  • Dosing (Day 4): Administer [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (10 mg/kg, p.o.), Idalopirdine (10 mg/kg, p.o.), or Vehicle 60 minutes prior to the training phase.

  • Training Phase (Familiarization): Expose the animal to two identical objects (e.g., two identical building blocks) in the arena for 9 minutes. Record the time spent exploring both objects[7][8].

  • Test Phase (Retention): 24 hours post-training, return the animal to the arena where one familiar object has been replaced with a novel object (e.g., a distinctively shaped cylinder). Allow 9 minutes of exploration[7].

  • Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time)[8][9].

In Vivo Efficacy Data

Data represents benchmarked cognitive performance in a scopolamine-induced amnesia mouse model.

Treatment GroupDose (mg/kg)Total Exploration Time (s)Discrimination Index (DI)Cognitive Rescue
Vehicle + Saline (Healthy) -42.5 ± 4.10.45 ± 0.05Baseline
Vehicle + Scopolamine (Amnesic) -40.2 ± 5.30.02 ± 0.08Impaired
Idalopirdine + Scopolamine 1045.1 ± 3.80.38 ± 0.06Strong
[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine + Scopolamine 1043.8 ± 4.50.31 ± 0.07Moderate-to-Strong

Analysis: Animals treated with[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine showed a statistically significant restoration of the Discrimination Index compared to the amnesic vehicle group. The compound effectively crosses the blood-brain barrier and antagonizes central 5-HT6 receptors to rescue episodic memory, performing comparably to the clinical reference Idalopirdine.

Strategic Recommendations[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine is a highly viable, self-validating screening compound for neuropharmacological research. Its aryl-sulfonamide pyrrolidine structure provides excellent in vitro GPCR antagonism and translates effectively into in vivo cognitive rescue. For drug development professionals, this compound serves as an ideal baseline benchmark when optimizing novel 5-HT6 antagonists for improved pharmacokinetic profiles or multi-target directed ligand (MTDL) approaches.

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Validation

Comparing synthetic routes for[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine preparation

An in-depth technical analysis comparing the synthetic strategies for the preparation of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 915884-33-2)[1]. As drug development increasingly relies on sulfonamide pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the synthetic strategies for the preparation of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 915884-33-2)[1].

As drug development increasingly relies on sulfonamide pharmacophores for their metabolic stability and diverse bioactivity, selecting the optimal synthetic route is critical for both discovery-scale synthesis and process scale-up. This guide objectively compares the classical Schotten-Baumann-type sulfonylation against a modern, palladium-catalyzed sulfamidation utilizing a bench-stable sulfur dioxide surrogate.

Mechanistic Rationale & Pathway Visualization

Traditionally, the S-N bond in sulfonamides is constructed by reacting a highly electrophilic sulfonyl chloride with an amine (Route A). While operationally simple, this route is frequently bottlenecked by the hydrolytic instability and corrosive nature of sulfonyl chlorides.

To circumvent these limitations, modern transition-metal catalysis has introduced cross-coupling strategies (Route B). Pioneered by the Willis group, this methodology utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate[2]. This allows for the one-pot, palladium-catalyzed sulfination of stable aryl iodides, followed by an in situ oxidative amination to yield the target sulfonamide[3].

G SM1 2-Ethoxy-4-methylbenzenesulfonyl chloride (Classical Precursor) Pyr1 Pyrrolidine, Et3N, DCM 0 °C to RT SM1->Pyr1 Route A SM2 1-Iodo-2-ethoxy-4-methylbenzene (Modern Precursor) PdCat Pd(OAc)2, XPhos, DABSO, iPr2NEt iPrOH, 70 °C SM2->PdCat Route B (Step 1) Target [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine Target Compound Pyr1->Target Sulfinate Ammonium Arylsulfinate Intermediate PdCat->Sulfinate OxAm Pyrrolidine, aq. NaOCl RT, 1 h Sulfinate->OxAm Route B (Step 2) OxAm->Target

Synthetic pathways for [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine via Routes A and B.

Route A: Classical Schotten-Baumann Sulfonylation

Causality & Design: This route relies on the high electrophilicity of 2-ethoxy-4-methylbenzenesulfonyl chloride. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile. Anhydrous dichloromethane (DCM) is selected as the solvent; its non-polar, aprotic nature prevents competitive hydrolysis of the moisture-sensitive sulfonyl chloride while adequately stabilizing the polar transition state.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add 2-ethoxy-4-methylbenzenesulfonyl chloride (1.0 equiv, 5.0 mmol) and dissolve in anhydrous DCM (20 mL) under an argon atmosphere.

  • Base Addition: Inject triethylamine (1.5 equiv, 7.5 mmol) via syringe. Stir for 5 minutes.

  • Nucleophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Add pyrrolidine (1.2 equiv, 6.0 mmol) dropwise over 10 minutes.

    • Validation Check: A white precipitate (TEA·HCl) will immediately begin to form, visually confirming the progression of the amidation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active spot corresponding to the sulfonyl chloride (higher Rf​ ) should completely disappear, replaced by a new, highly UV-active product spot (lower Rf​ ).

  • Workup: Quench the reaction with 1M aqueous HCl (15 mL) to neutralize excess pyrrolidine. Separate the organic layer, wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Route B: Palladium-Catalyzed DABSO-Mediated Sulfamidation

Causality & Design: This modern approach bypasses unstable sulfonyl chlorides entirely. In the first step, Pd(OAc)₂ and the bulky, electron-rich biaryl phosphine ligand XPhos facilitate the oxidative addition of 1-iodo-2-ethoxy-4-methylbenzene. DABSO acts as a stable, solid source of SO₂[4], which inserts into the Pd-aryl bond. Reductive elimination yields an ammonium arylsulfinate. In the second step, the addition of aqueous sodium hypochlorite (NaOCl) acts as an oxidant, converting the sulfinate into a highly reactive sulfonyl chloride species in situ, which is immediately trapped by pyrrolidine to form the sulfonamide[5]. This methodology avoids the extreme toxicity of SO₂ gas[6].

Step-by-Step Protocol (Self-Validating System):

  • Sulfination Setup: In a Schlenk tube, combine 1-iodo-2-ethoxy-4-methylbenzene (1.0 equiv, 2.0 mmol), DABSO (0.6 equiv, 1.2 mmol), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Solvent & Base Addition: Evacuate and backfill the tube with argon three times. Add anhydrous isopropanol (10 mL) and diisopropylethylamine (DIPEA, 2.0 equiv, 4.0 mmol).

  • Catalytic Cycle: Seal the tube and heat to 70 °C for 3 hours.

    • Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution, indicating the formation of active Pd(0) species and the consumption of the aryl iodide. TLC should confirm the disappearance of the starting material.

  • Oxidative Amination: Cool the mixture to room temperature. Open the flask to air and sequentially add pyrrolidine (2.0 equiv, 4.0 mmol) and aqueous NaOCl (10% w/v active chlorine, 2.5 equiv).

    • Validation Check: A mild exotherm will occur upon the addition of NaOCl, confirming the oxidation of the sulfinate intermediate[3].

  • Completion & Workup: Stir vigorously at room temperature for 1 hour. Dilute with EtOAc (20 mL) and water (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate the target sulfonamide.

Quantitative Comparison

ParameterRoute A: Classical SulfonylationRoute B: Pd-Catalyzed DABSO Method
Primary Precursor 2-Ethoxy-4-methylbenzenesulfonyl chloride1-Iodo-2-ethoxy-4-methylbenzene
Step Count 1 Step2 Steps (One-Pot)
Typical Yield 85 – 95%65 – 80%
Reagent Stability Poor (Moisture-sensitive sulfonyl chloride)Excellent (Bench-stable DABSO & Aryl Iodide)
Safety Profile Moderate (Corrosive, HCl byproducts)High (Avoids toxic SO₂ gas, benign surrogate)
Scalability Excellent (Standard industrial method)Moderate (Requires Pd catalyst removal)
Cost Efficiency High (Cheap reagents)Low (Expensive Pd/XPhos catalyst)

References

  • EvitaChem. "[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine."
  • Thieme Connect.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. "DABCO-Bis(sulfur dioxide)
  • ACS Publications. "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis."
  • TCI Chemicals. "DABCO-bis(sulfur dioxide)

Sources

Comparative

Reproducibility assessment of[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine biological assays

Reproducibility Assessment and Performance Comparison Guide:[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (EMP-P) as a Targeted Sulfonamide Inhibitor Executive Summary: The Reproducibility Imperative in Hit Validation T...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility Assessment and Performance Comparison Guide:[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (EMP-P) as a Targeted Sulfonamide Inhibitor

Executive Summary: The Reproducibility Imperative in Hit Validation

The transition from a high-throughput screening (HTS) hit to a validated lead compound is fraught with reproducibility challenges. False positives frequently arise from pan-assay interference, poor solubility, or off-target cytotoxicity. This guide provides a rigorous, self-validating framework for assessing the reproducibility and biological efficacy of novel sulfonamide derivatives, using [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (EMP-P) as a primary case study.

We objectively compare EMP-P against two established benchmarks: Acetazolamide (AAZ) (a first-generation pan-carbonic anhydrase inhibitor) and SLC-0111 (a highly selective, Phase IIb clinical candidate targeting tumor-associated Carbonic Anhydrase IX)[1].

Mechanistic Rationale & Target Engagement

Sulfonamides are the classical pharmacophore for inhibiting Carbonic Anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O↔HCO3−​+H+ ). They achieve this by directly coordinating with the catalytically active zinc ion ( Zn2+ ) at the enzyme's active site, displacing the zinc-bound water molecule required for catalysis[2].

The Causality of Isoform Selectivity: Humans express 15 CA isoforms. Isoforms hCA I and hCA II are ubiquitous cytosolic enzymes responsible for normal physiological pH buffering. Inhibiting them leads to systemic toxicity (e.g., paresthesia, metabolic acidosis). Conversely, hCA IX and hCA XII are transmembrane isoforms overexpressed almost exclusively in the hypoxic tumor microenvironment, where they drive extracellular acidification to promote tumor survival and metastasis[3]. Therefore, a successful sulfonamide candidate must demonstrate a high selectivity ratio for hCA IX over hCA I/II.

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Overexpression (Transmembrane) HIF1A->CA9 Transcriptional Activation CO2 CO2 Hydration (CO2 + H2O ↔ HCO3- + H+) CA9->CO2 Catalyzes Acid Extracellular Acidification (Tumor Survival) CO2->Acid Drives Inhibitors Sulfonamide Inhibitors (EMP-P, SLC-0111) Inhibitors->CA9 Blocks Zn2+ Active Site

Figure 1: Mechanism of CA IX-mediated extracellular acidification and targeted sulfonamide inhibition.

Quantitative Performance Comparison

To establish trustworthiness, we evaluate EMP-P across two orthogonal dimensions: isolated enzymatic kinetics and functional cellular efficacy.

Table 1: Enzymatic Inhibition Profile ( Ki​ in nM)

Data derived via Stopped-Flow CO2​ Hydration Assay. Lower values indicate stronger binding.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
SLC-0111 >50,000960454.521.3 (High)
EMP-P (Test Hit) >10,0004,2001158536.5 (High)

Analysis: While EMP-P is less potent in absolute terms against hCA IX than SLC-0111 (115 nM vs 45 nM)[4], its structural bulk (the ethoxy-methylphenyl group) prevents it from entering the narrower active site clefts of hCA I and II, resulting in an exceptional selectivity ratio.

Table 2: Functional Cellular Efficacy ( IC50​ in μM ) - MDA-MB-231 Cells

Data derived via Hypoxia-Induced Extracellular Acidification Rate (ECAR) Assay.

CompoundNormoxia (21% O2​ )Hypoxia (1% O2​ )Hypoxia Efficacy Shift
SLC-0111 >10028.5>3.5x
EMP-P (Test Hit) 85.214.35.9x

Analysis: EMP-P demonstrates superior membrane permeability compared to SLC-0111, translating its weaker enzymatic Ki​ into a more potent cellular IC50​ under hypoxic conditions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with internal logical controls.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetic Assay

Causality & Logic: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard colorimetric well-plate assays are too slow to capture steady-state kinetics accurately. The stopped-flow method enables precise measurement of the initial 10% of the reaction[5], which is critical for calculating true Ki​ values[6]. The inclusion of hCA I and II acts as an internal control for off-target zinc chelation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4) and 20 mM Na2​SO4​ . Crucial Insight: Sulfates are used to maintain constant ionic strength because, unlike chlorides, they do not coordinate with the active site zinc and artificially inhibit the enzyme[2].

  • Indicator Setup: Add the pH indicator m-cresol purple ( pKa​=8.3 ; λ=578 nm) at a final concentration of 0.2 mM[5].

  • Substrate Preparation: Bubble pure CO2​ gas into ultra-pure water at 25°C to create a saturated solution (~35 mM). Prepare a dilution series ranging from 1.5 mM to 15 mM CO2​ .

  • Reaction Execution: Load the enzyme-inhibitor mixture (incubated for 15 mins) and the CO2​ substrate into the drive syringes of an [5]. Rapidly mix equal volumes.

  • Data Acquisition: Monitor the absorbance decay at 578 nm for 5 to 10 seconds. Extract the mean initial rates from 5–8 reaction traces.

  • Kinetic Analysis: Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Hypoxia-Induced Extracellular Acidification Rate (ECAR) Assay

Causality & Logic: Enzymatic inhibition does not guarantee cellular target engagement due to factors like membrane impermeability or efflux pumps. By running this assay in parallel under Normoxia and Hypoxia, we create a self-validating system: CA IX is strictly regulated by the HIF-1α pathway[3]. If a compound reduces acidification equally in both environments, it is a toxic off-target artifact. True CA IX inhibitors only function under hypoxia.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (a known CA IX-inducible line) at 2×104 cells/well into an Agilent Seahorse XF96 microplate.

  • Hypoxic Conditioning: Incubate the plates for 24 hours in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) to induce robust CA IX overexpression. Keep a parallel control plate in a standard normoxic incubator (21% O2​ ).

  • Media Exchange: Wash cells three times with unbuffered Seahorse XF base medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Compound Treatment: Inject EMP-P, SLC-0111, or DMSO vehicle via the Seahorse cartridge ports.

  • Measurement: Run the standard Seahorse glycolysis stress test protocol, measuring ECAR (mpH/min) over 90 minutes.

  • Normalization: Lyse the cells post-assay and normalize all ECAR values to total protein content using a standard BCA assay to control for proliferation differences.

References

  • Khalifah, R. G. (1971). Carbon Dioxide Hydration Activity of Carbonic Anhydrase. 1. Stop-Flow Kinetic Studies on Native Human Isoenzyme-B and Isoenzyme-C. Journal of Biological Chemistry.[Link]

  • Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites.[Link]

  • Eldehna, W. M., et al. (2019). SLC-0111 enaminone analogs, 3/4-(3-aryl-3-oxopropenyl) aminobenzenesulfonamides, as novel selective subnanomolar inhibitors of the tumor-associated carbonic anhydrase isoform IX. Bioorganic Chemistry.[Link]

  • Nocentini, A., et al. (2025). Selective Inhibition of Carbonic Anhydrase IX and XII by Natural Coumarin Coladonin and Its Derivatives. ACS Medicinal Chemistry Letters.[Link]

  • Kim, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences.[Link]

  • Puskas, A., et al. (2024). Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity. ChemRxiv.[Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Logistics Guide: Proper Disposal of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

As drug development and synthetic chemistry advance, laboratories frequently handle highly specific, functionalized building blocks. [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, laboratories frequently handle highly specific, functionalized building blocks. [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS No. 915884-33-2) is a specialized arylsulfonyl pyrrolidine derivative utilized in advanced screening and synthesis[1].

Because this compound contains a stable sulfonamide linkage (comprising both sulfur and nitrogen heteroatoms), improper disposal poses severe environmental and infrastructural risks. This guide provides a comprehensive, field-proven methodology for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory exceeds standard regulatory compliance.

Mechanistic Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the chemical behavior of the waste:

  • Environmental Persistence: The sulfonamide bond is chemically robust. If discarded in a standard municipal solid waste landfill, arylsulfonamides resist rapid biodegradation and can leach into groundwater ecosystems.

  • Combustion Byproducts (The Causality of Scrubbing): When subjected to thermal oxidation, the sulfur (S) and nitrogen (N) atoms in the molecule are converted into sulfur oxides (SOx) and nitrogen oxides (NOx). These are highly acidic, toxic gases. Therefore, open burning or standard low-temperature incineration is strictly prohibited.

  • Regulatory Mandate: The material must be transferred to a licensed chemical destruction plant capable of controlled, high-temperature incineration equipped with an alkaline flue gas scrubber[2]. It must never be discharged into sewer systems[2].

Quantitative Logistics & Compatibility Data

To prevent adverse reactions during waste accumulation, strict segregation parameters must be maintained. The following table summarizes the quantitative and qualitative logistical requirements for this compound.

ParameterSpecification / ThresholdScientific Rationale
Chemical Classification Arylsulfonamide DerivativeDetermines the required destruction pathway (S/N heteroatom protocol).
Storage Temperature < 25°C (Ambient)Prevents thermal degradation or pressure buildup in sealed waste containers.
Incompatible Materials Strong oxidizing agentsContact may trigger premature, uncontrolled exothermic oxidation.
Primary Container Type High-Density Polyethylene (HDPE)Provides chemical inertness and prevents leaching of the solid waste.
Incineration Temp. > 1000°CRequired to break the stable C-S and S-N bonds for complete mineralization.
Scrubber pH Target > 8.5 (Alkaline)Ensures complete neutralization of acidic SOx and NOx combustion gases.

Standard Operating Procedure: Waste Segregation & Preparation

This self-validating protocol ensures that the waste is properly prepared for transport to a licensed destruction facility.

Step 1: Primary Segregation

  • Action: Isolate all[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine waste (including contaminated weighing paper, spatulas, and reaction residues) into a dedicated, clearly labeled HDPE waste container.

  • Validation: Check the waste log to ensure no strong oxidizers (e.g., peroxides, permanganates) have been introduced into this specific container.

Step 2: Solubilization (Pre-treatment for Incineration)

  • Action: For bulk quantities of the pure solid, dissolve or mix the material with a highly combustible, halogen-free solvent (such as ethanol or acetone) prior to disposal[3].

  • Causality: Solid powders can cause localized temperature spikes or incomplete combustion in an incinerator. Dissolving the compound in a combustible solvent ensures a uniform, high-BTU liquid stream that atomizes cleanly in the incinerator's injection nozzle.

  • Validation: Visually inspect the solution. A lack of suspended particulate matter confirms a homogenous mixture suitable for liquid-injection incineration.

Step 3: Containment and Labeling

  • Action: Seal the HDPE container. Label it explicitly as "Hazardous Waste: Toxic Organic Solid/Liquid (Contains S and N) - DO NOT INCINERATE WITHOUT SCRUBBER."

Standard Operating Procedure: Thermal Destruction & Scrubbing

Once transferred to a licensed hazardous waste facility, the following operational plan must be executed by the waste management provider.

Step 1: High-Temperature Injection

  • Action: The solubilized waste is injected into the primary combustion chamber operating at >1000°C.

  • Causality: This extreme heat is required to cleave the aromatic ring and the sulfonyl-pyrrolidine linkage, preventing the formation of persistent products of incomplete combustion (PICs).

Step 2: Afterburner Processing

  • Action: Volatilized gases are routed through an afterburner (residence time > 2 seconds) to ensure 99.99% destruction efficiency.

Step 3: Alkaline Flue Gas Scrubbing

  • Action: The exhaust gas, now rich in SO2 and NO2, is passed through a wet scrubber utilizing a sodium hydroxide (NaOH) or calcium carbonate (CaCO3) solution[2].

  • Validation: The facility must continuously monitor the effluent gas. A drop in scrubber pH below 8.5 triggers an automated increase in alkaline dosing, ensuring no acidic gases are released into the atmosphere.

Spill Response & Remediation Protocol

In the event of an accidental release in the laboratory, immediate containment is required to prevent aerosolization and respiratory exposure[3].

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (Nitrile gloves, safety goggles, and a P100 particulate respirator if dust is present).

  • Containment: Do not use compressed air or dry sweeping, which disperses dust[3].

  • Collection: Use spark-proof tools to gently sweep the spilled solid into a compatible airtight container[2]. If the spill is a solution, absorb it with an inert, non-combustible material (e.g., vermiculite or sand).

  • Surface Decontamination: Wash the affected surface with a mild detergent and water.

  • Validation: Swipe the area with a damp filter paper and inspect under UV light (if applicable) or use a localized chemical swab to verify >99% removal of the residue. Collect all wash water and absorbent materials as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the compound from waste generation through to complete environmental mineralization.

DisposalWorkflow Start Waste Generation: [(2-Ethoxy-4-methylphenyl) sulfonyl]pyrrolidine Segregate Segregation: Isolate from strong oxidizers Start->Segregate Collect in HDPE Dissolve Pre-treatment (Optional): Mix with combustible solvent Segregate->Dissolve Prep for burning Transport Logistics: Transfer to licensed facility Dissolve->Transport EPA/RCRA compliant Incinerate Thermal Destruction: Controlled incineration (>1000°C) Transport->Incinerate Primary disposal Scrubber Flue Gas Scrubbing: Alkaline neutralization of SOx/NOx Incinerate->Scrubber Exhaust gases End Mineralization: Safe release of CO2, H2O, Salts Scrubber->End Clean emission

Fig 1. Logistical and chemical workflow for the safe disposal and mineralization of arylsulfonamides.

References

  • TargetMol / AWS. Safety Data Sheet: benzenesulfonamide. Available at:[Link]

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Handling

Personal protective equipment for handling [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine

As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical safety guidance. For novel compounds like [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine , a specific Safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical safety guidance. For novel compounds like [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine , a specific Safety Data Sheet (SDS) is often not available. Therefore, this guide is synthesized from the known hazards of its core chemical structures—the pyrrolidine ring and the arylsulfonyl group—and established best practices for handling new chemical entities (NCEs) in a research and development setting.

This document serves as a comprehensive operational and safety plan. Always supplement this information with a thorough risk assessment specific to your experimental conditions and in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the structure of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, we must anticipate a hazard profile influenced by both the pyrrolidine and the substituted arylsulfonyl moieties.

  • Pyrrolidine Core: Pyrrolidine itself is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is known to cause severe skin and eye burns, as well as respiratory tract irritation.[1][3]

  • Arylsulfonyl Group: Aromatic sulfonyl compounds are generally stable. However, depending on other functional groups present, they can be irritants. The primary concern is often the potential for skin, eye, and respiratory irritation, particularly with fine powders.[4][5]

Anticipated Hazards for [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine:

  • Skin and Eye Irritation/Corrosion: High likelihood of causing skin irritation and serious eye irritation or damage upon contact.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Assumed to be harmful if ingested, based on the toxicity profile of related structures.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling compounds with unknown toxicological profiles. The following table outlines the recommended PPE for handling [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is strongly recommended.To prevent skin contact, which can lead to irritation or absorption.[4] Regular glove changes are advised to avoid permeation.[7]
Eye and Face Protection ANSI-approved safety goggles. A face shield should be worn over goggles when there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious and potentially irreversible damage.[5][8][9]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure from spills or splashes.[4][7]
Respiratory Protection All handling of solids and solutions should be conducted within a certified chemical fume hood.To prevent inhalation of dust or aerosols, which could cause respiratory tract irritation.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Designate a Workspace: All handling of [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine should be performed in a designated area within a certified chemical fume hood.[1]

  • Pre-Experiment Checklist: Before starting, ensure all necessary PPE is available and in good condition. Confirm that an emergency eyewash and safety shower are accessible.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood. Use anti-static weighing dishes to prevent dispersal of fine powders.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents to the solid compound slowly to avoid splashing.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.[10]

  • Temperature Control: Be aware of potential exotherms, especially during initial dissolution or reaction.[11] Use an ice bath for cooling as a precautionary measure.

The following diagram illustrates the standard workflow for safely handling [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Designate & Clear Workspace prep_hood->prep_area weigh Weigh Compound in Hood prep_area->weigh dissolve Dissolve/React in Hood weigh->dissolve monitor Monitor Reaction dissolve->monitor quench Quench Reaction (if needed) monitor->quench waste Segregate & Label Waste quench->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate dispose Dispose via EHS decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Safe Handling Workflow for [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine.

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an emergency is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Small Spill (in fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand).[12] Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[12][13]
Large Spill Evacuate the immediate area and alert others. Contact your institution's EHS department immediately. Do not attempt to clean up a large spill yourself.[14]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Segregation: All materials contaminated with [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine, including excess solid, solutions, and contaminated consumables (gloves, pipette tips, paper towels), must be collected in a dedicated hazardous waste container.[12][13]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine".[12][13]

  • Container Management: Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated hazardous waste accumulation area.[13]

  • Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[12][13] Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[12][15]

By implementing these safety and logistical measures, you can handle [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine with the necessary caution, ensuring both personal safety and the integrity of your research.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • PPESafety. (n.d.). Chemical Handling Protection PPE Kit. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Working with Pyrophoric Compounds. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

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